molecular formula C17H21NOS B1363768 [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine CAS No. 331970-71-9

[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine

Katalognummer: B1363768
CAS-Nummer: 331970-71-9
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: OTIYKYJQMIKBKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine is a useful research compound. Its molecular formula is C17H21NOS and its molecular weight is 287.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS/c1-19-16-7-3-14(4-8-16)11-12-18-13-15-5-9-17(20-2)10-6-15/h3-10,18H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIYKYJQMIKBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364608
Record name 2-(4-Methoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331970-71-9
Record name 2-(4-Methoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed pathway for the synthesis of the secondary amine, [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood methodology for obtaining this compound. The synthesis is strategically designed around a pivotal reductive amination reaction, a cornerstone of modern amine synthesis.

Introduction

This compound is a secondary amine of interest in medicinal chemistry and drug discovery due to its structural motifs. The 4-methoxyphenethylamine moiety is found in various bioactive molecules, while the 4-methylsulfanylbenzyl group can be explored for its potential interactions with biological targets.[1] This guide will detail a reliable two-precursor synthesis approach, focusing on the practical execution and the underlying chemical principles.

Retrosynthetic Analysis and Strategic Approach

The most logical and efficient approach to the synthesis of the target molecule is through a reductive amination reaction. This strategy involves the coupling of a primary amine with an aldehyde, followed by in-situ reduction of the resulting imine to the desired secondary amine.[2][3]

Our retrosynthetic analysis, therefore, disconnects the target molecule at the benzylic carbon-nitrogen bond, identifying two key precursors:

  • 2-(4-Methoxyphenyl)ethylamine: A commercially available primary amine.[4][5]

  • 4-(Methylthio)benzaldehyde: An aldehyde that can be synthesized via several established methods.[6][7]

The overall synthetic strategy is outlined below:

Synthesis Pathway Overview

Synthesis_Pathway cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_reaction Final Synthesis Step Anisole Anisole 4-Methoxybromobenzene 4-Methoxybromobenzene Anisole->4-Methoxybromobenzene Bromination 4-Methoxyphenylethanol 4-Methoxyphenylethanol 4-Methoxybromobenzene->4-Methoxyphenylethanol Grignard Reaction + Ethylene Oxide 4-Methoxyphenylethylamine 2-(4-Methoxyphenyl)ethylamine 4-Methoxyphenylethanol->4-Methoxyphenylethylamine Gabriel Synthesis Imine_Intermediate Imine Intermediate 4-Methoxyphenylethylamine->Imine_Intermediate Condensation p-Chlorobenzaldehyde p-Chlorobenzaldehyde 4-Methylthiobenzaldehyde 4-(Methylthio)benzaldehyde p-Chlorobenzaldehyde->4-Methylthiobenzaldehyde Nucleophilic Aromatic Substitution with NaSMe 4-Methylthiobenzaldehyde->Imine_Intermediate Target_Molecule [2-(4-Methoxy-phenyl)-ethyl]- (4-methylsulfanyl-benzyl)-amine Imine_Intermediate->Target_Molecule Reduction (e.g., NaBH4) Reductive_Amination_Workflow Start Start Combine_Reactants Combine 2-(4-methoxyphenyl)ethylamine and 4-(methylthio)benzaldehyde in a suitable solvent (e.g., Methanol). Start->Combine_Reactants Imine_Formation Stir at room temperature to allow for imine formation. (Optionally, add a mild acid catalyst like acetic acid). Combine_Reactants->Imine_Formation Add_Reducing_Agent Add a reducing agent (e.g., NaBH4) portion-wise at a controlled temperature (e.g., 0 °C). Imine_Formation->Add_Reducing_Agent Reaction_Monitoring Monitor the reaction progress using TLC or LC-MS. Add_Reducing_Agent->Reaction_Monitoring Quench_Reaction Quench the reaction by the careful addition of water or dilute acid. Reaction_Monitoring->Quench_Reaction Extraction Extract the product with an organic solvent (e.g., Ethyl Acetate). Quench_Reaction->Extraction Purification Wash, dry, and concentrate the organic phase. Purify the crude product via column chromatography. Extraction->Purification Characterization Characterize the final product (NMR, MS, IR). Purification->Characterization End End Characterization->End

Sources

molecular structure of [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine

Abstract

This technical guide provides a comprehensive scientific overview of the secondary amine, this compound. As a member of the N-benzyl-phenethylamine (NBPEA) class of compounds, this molecule holds potential significance for research in neuropharmacology and medicinal chemistry. This document delineates its core molecular structure, predicts its physicochemical properties, and presents a detailed, field-proven protocol for its chemical synthesis via reductive amination. Furthermore, it establishes a robust framework for its structural elucidation using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By contextualizing the molecule within the known biological activities of the NBPEA class, this guide serves as a foundational resource for researchers investigating novel serotonergic agents and their potential therapeutic applications.

Molecular Structure and Physicochemical Properties

The rational design of experiments and the prediction of biological activity begin with a fundamental understanding of a molecule's structure and inherent chemical properties. This section deconstructs this compound to its constituent functional groups and provides predicted physicochemical data critical for laboratory handling and computational modeling.

Chemical Identity
  • IUPAC Name: N-(4-(methylsulfanyl)benzyl)-2-(4-methoxyphenyl)ethan-1-amine

  • Molecular Formula: C₁₇H₂₁NOS

  • Molecular Weight: 287.42 g/mol

  • CAS Number: A specific CAS Number for this exact structure is not widely indexed, which is common for novel research compounds. Researchers synthesizing this molecule would be advised to register it with the appropriate chemical abstract services. A closely related analog, Benzyl[2-(4-methoxyphenyl)ethyl]amine, is registered under CAS Number 51713-72-5.[1]

Structural Analysis

The molecule is a secondary amine featuring two distinct substituted aromatic moieties linked to a central nitrogen atom.

  • 2-(4-Methoxyphenyl)-ethyl Group: This phenethylamine backbone is characterized by a methoxy (-OCH₃) group at the para-position of the phenyl ring. The methoxy group is a strong electron-donating group through resonance, which can influence the reactivity of the aromatic ring and the overall electronic properties of the molecule.

  • 4-(Methylsulfanyl)-benzyl Group: This benzyl substituent contains a methylsulfanyl (-SCH₃) group at its para-position. The sulfur atom can participate in resonance, acting as a weak electron-donating group, thereby influencing the molecule's interaction with biological targets.

  • Secondary Amine Core: The nitrogen atom serves as the central linkage and is a key site for hydrogen bonding. Its basicity is influenced by the steric hindrance and electronic nature of the two large substituents.

Figure 1: 2D Structure of the target molecule.
Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted through computational models, based on the molecule's structure. These values are essential for designing experimental protocols such as chromatography and assessing potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

PropertyPredicted ValueSignificance in Research
Molecular Weight 287.42 g/mol Foundational for all stoichiometric calculations and mass spectrometry.
pKa (Most Basic) ~9.5 - 10.5Governs the ionization state at physiological pH; crucial for solubility and receptor binding.
XLogP3 ~4.0 - 4.5Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Hydrogen Bond Donors 1 (the N-H group)Key interaction point for binding to biological targets.[2]
Hydrogen Bond Acceptors 2 (the N and O atoms)Additional sites for molecular interactions.
Topological Polar Surface Area ~30 - 40 ŲSuggests good potential for blood-brain barrier penetration.
Rotatable Bond Count 6Indicates significant conformational flexibility, which can be important for fitting into a receptor's binding pocket.

Synthesis and Purification

The synthesis of novel molecules requires a logical and efficient strategy. For secondary amines like the target compound, reductive amination stands out as the premier method due to its high selectivity and operational simplicity, effectively preventing the common issue of over-alkylation seen in direct alkylation methods.[3]

Retrosynthetic Analysis & Synthetic Strategy

The most logical disconnection for this target is at the C-N bonds formed with the benzyl and ethyl groups. A reductive amination strategy involves the formation of an imine intermediate by reacting a primary amine with an aldehyde, followed by in-situ reduction to the secondary amine.[4] This one-pot approach is highly efficient.

  • Starting Materials:

    • 2-(4-methoxyphenyl)ethylamine[5]

    • 4-(methylsulfanyl)benzaldehyde

Synthesis_Workflow Start1 2-(4-methoxyphenyl)ethylamine (Primary Amine) Reaction One-Pot Reaction Vessel Start1->Reaction Start2 4-(methylsulfanyl)benzaldehyde (Aldehyde) Start2->Reaction Reagents Solvent (e.g., MeOH) Reducing Agent (e.g., NaBH₄) Reagents->Reaction Intermediate Schiff Base / Imine (Transient Intermediate) Reaction->Intermediate 1. Imine Formation Reduction In-situ Reduction Intermediate->Reduction Workup Aqueous Workup & Extraction Reduction->Workup 2. Reduction Purification Column Chromatography Workup->Purification Crude Product Product Target Secondary Amine (Final Product) Purification->Product >95% Purity MS_Fragmentation Parent [M]⁺• m/z = 287 Frag1 Fragment A m/z = 152 (Resonance-stabilized 4-methylsulfanylbenzyl cation) Parent->Frag1 α-cleavage Frag2 Fragment B m/z = 135 (Resonance-stabilized 4-methoxyphenethyl iminium ion) Parent->Frag2 α-cleavage Frag3 Fragment C m/z = 151 (Resonance-stabilized 4-methylsulfanyl iminium ion) Parent->Frag3 α-cleavage G cluster_0 Extracellular Space cluster_1 Intracellular Space Molecule NBPEA Molecule (Ligand) Receptor 5-HT₂A Receptor (Binding Pocket) Molecule->Receptor Binding Signaling Gq/G₁₁ Protein Activation Receptor->Signaling Conformational Change Downstream Downstream Signaling (e.g., PLC, IP₃, DAG) Signaling->Downstream Signal Transduction

Sources

An In-depth Technical Guide to Thiopental (C₁₇H₂₁NOS) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thiobarbiturate compound corresponding to the chemical formula C₁₇H₂₁NOS, known as Thiopental. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione .[1] Commonly referred to as Thiopentone or by its brand name, Pentothal, this molecule has a significant history in clinical practice and continues to be a subject of interest in pharmacological research.[2] This document will delve into the core scientific principles of Thiopental, including its chemical identity, synthesis, mechanism of action, pharmacokinetic and pharmacodynamic properties, and its applications in both clinical and research settings. Detailed experimental protocols and data are provided to support drug development professionals and scientists in their understanding and potential application of this compound.

Chemical Identity and Physicochemical Properties

Thiopental is a synthetic organic compound belonging to the barbiturate class of drugs.[3] It is structurally an analog of pentobarbital, with the key difference being the substitution of a sulfur atom for an oxygen atom at the C2 position of the barbiturate ring, classifying it as a thiobarbiturate.[2][4]

Table 1: Chemical Identifiers and Properties of Thiopental

PropertyValueSource
IUPAC Name 5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dionePubChem[1]
Molecular Formula C₁₁H₁₈N₂O₂SPubChem[1]
Molecular Weight 242.34 g/mol PubChem[1]
CAS Number 76-75-5PubChem[1]
Common Synonyms Thiopentone, Pentothal, ThiopentobarbitalPubChem, Wikipedia[1][2]
Physical Form Yellowish, hygroscopic powder (as sodium salt)Drugs.com[5]
pKa 7.55PubChem[1]
LogP 2.85PubChem[1]
Solubility Soluble in water (as sodium salt)Drugs.com[5]

Note: The user-provided formula C17H21NOS appears to be incorrect. The correct molecular formula for Thiopental is C₁₁H₁₈N₂O₂S. The formula C17H21NO corresponds to compounds such as Diphenhydramine.[6][7][8]

Synthesis and Formulation

Chemical Synthesis

The synthesis of Thiopental is a multi-step process that falls within the domain of medicinal and chemical technology.[9] A common synthetic route involves the reaction of a specific alkali dissolved in an alcoholic solution with an intermediate and thiourea.[9][10] The reaction is carried out at a controlled temperature for a defined period to yield Thiopental after appropriate workup and purification.[9]

Pharmaceutical Formulation

For clinical and research use, Thiopental is typically available as its sodium salt, Thiopental Sodium.[5] It is a yellowish, hygroscopic powder that is stabilized with anhydrous sodium carbonate (approximately 60 mg per gram of Thiopental Sodium) to act as a buffer.[5] This formulation is prepared for intravenous administration by reconstitution with a suitable sterile diluent, such as Sterile Water for Injection, USP.[5][11] The resulting solution is alkaline, with a pH greater than 10, which is a critical consideration to prevent precipitation when co-administering other drugs.[11] A common concentration for clinical use is a 2.5% solution (25 mg/mL).[5][11]

Mechanism of Action: A Focus on the GABA-A Receptor

Thiopental exerts its primary pharmacological effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[12] The GABA-A receptor is a ligand-gated ion channel that, upon activation by its endogenous ligand GABA, conducts chloride ions (Cl⁻) into the neuron, leading to hyperpolarization and inhibition of neuronal firing.

Thiopental binds to a specific site on the GABA-A receptor, distinct from the GABA binding site.[1] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[12][13] This prolonged influx of chloride ions enhances the inhibitory postsynaptic potential, leading to a profound depression of the central nervous system (CNS). At higher concentrations, Thiopental can directly activate the GABA-A receptor, even in the absence of GABA.[13] It is important to note that barbiturates like Thiopental are relatively non-selective and can also interact with other ligand-gated ion channels, such as the neuronal nicotinic acetylcholine receptor (nAChR), which may contribute to some of its side effects.[2]

GABAA_Thiopental_Mechanism cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Chloride (Cl⁻) Channel Cl_in Cl⁻ Influx GABA_R->Cl_in Prolongs Channel Opening GABA GABA GABA->GABA_R:head Binds to receptor Thiopental Thiopental Thiopental->GABA_R:head Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_in->Hyperpolarization

Figure 1: Simplified schematic of Thiopental's mechanism of action at the GABA-A receptor.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics: The Journey of Thiopental in the Body

The pharmacokinetic profile of Thiopental is characterized by its rapid onset and short duration of action after a single intravenous bolus, which is primarily due to redistribution rather than metabolism.

Table 2: Key Pharmacokinetic Parameters of Thiopental

ParameterValueDescription
Onset of Action 30-45 secondsRapid induction of unconsciousness following IV administration.[2]
Duration of Action 5-10 minutes (single dose)Consciousness returns as the drug redistributes from the brain to other tissues.[2]
Protein Binding ~80% (primarily albumin)The extent to which Thiopental binds to proteins in the blood plasma.[13]
Volume of Distribution (Vd) ~2 L/kgA measure of how widely the drug is distributed in the body tissues.[13]
Metabolism Hepatic (primarily oxidation via CYP450)The liver is the main site of Thiopental metabolism.[13]
Elimination Half-life (t½) 5.5 - 26 hoursThe time it takes for the plasma concentration of the drug to decrease by half.[2]

The high lipid solubility of Thiopental allows it to rapidly cross the blood-brain barrier, leading to a quick onset of anesthesia.[2] Following administration, the drug rapidly redistributes from the brain to other tissues, particularly muscle and adipose tissue, which act as a reservoir.[2][5] This redistribution is the primary reason for the short duration of action after a single dose. With repeated doses or continuous infusion, these tissue reservoirs become saturated, leading to a prolonged recovery time as elimination becomes dependent on the slower process of hepatic metabolism.[2][12]

Thiopental_PK_Workflow IV_Admin Intravenous Administration Bloodstream Bloodstream (High Concentration) IV_Admin->Bloodstream Brain Brain (Rapid Onset of Action) Bloodstream->Brain High Lipophilicity Metabolism Hepatic Metabolism (CYP450) Bloodstream->Metabolism Redistribution Redistribution Brain->Redistribution Concentration Gradient Tissues Muscle & Adipose Tissue (Reservoir) Redistribution->Tissues Tissues->Bloodstream Slow Release Elimination Renal Elimination Metabolism->Elimination

Figure 2: Pharmacokinetic workflow of Thiopental following intravenous administration.

Pharmacodynamics: The Effects of Thiopental on the Body

Thiopental produces a dose-dependent depression of the central nervous system, ranging from sedation to general anesthesia.

  • Central Nervous System: Induces hypnosis and anesthesia.[13] It decreases cerebral metabolic rate, cerebral blood flow, and intracranial pressure, which can be beneficial in neurosurgical settings.[11][13] Thiopental also possesses potent anticonvulsant properties.[12][13]

  • Cardiovascular System: Can cause myocardial depression and vasodilation, leading to a decrease in blood pressure and a compensatory increase in heart rate.[11][13]

  • Respiratory System: Is a potent respiratory depressant, leading to a decrease in the ventilatory response to hypoxia and hypercarbia.[13]

Clinical and Research Applications

Thiopental has a variety of applications in both clinical medicine and scientific research.

Clinical Applications
  • Induction of Anesthesia: Historically, it was a widely used agent for the rapid induction of general anesthesia.[2][11]

  • Control of Convulsive States: Its anticonvulsant properties make it useful in the management of status epilepticus.[13]

  • Reduction of Intracranial Pressure: It is used in neurosurgical patients to control elevated intracranial pressure.[2][12]

  • Medically Induced Coma: Can be used to induce a coma to reduce the brain's metabolic rate in cases of severe brain injury.[2]

  • Euthanasia: In some jurisdictions, it is used as part of the protocol for euthanasia.[2]

  • Lethal Injection: It has been used as the first of a three-drug cocktail in lethal injections.[2]

  • Narcoanalysis ("Truth Serum"): Thiopental has been used in psychiatry to facilitate the recall of repressed memories, although its efficacy as a "truth serum" is highly questionable.[2]

Research Applications
  • Pharmacological Research: Thiopental serves as a classic tool compound for studying the GABA-A receptor and the mechanisms of general anesthesia.

  • Neuroscience Research: It is used to investigate the effects of CNS depression on various neuronal circuits and behaviors in animal models.

  • Drug Development: As a well-characterized barbiturate, it can be used as a reference compound in the development and screening of new anesthetic and anticonvulsant drugs.

Experimental Protocols

Preparation of a Standard Thiopental Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of Thiopental Sodium for use in cell-based or receptor binding assays.

Materials:

  • Thiopental Sodium powder (analytical grade)

  • Sterile, deionized water

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh out 2.643 mg of Thiopental Sodium (adjusting for purity if necessary) using an analytical balance.

  • Transfer the powder to a sterile 1 mL microcentrifuge tube.

  • Add 1 mL of sterile, deionized water to the tube.

  • Vortex the tube until the powder is completely dissolved.

  • This results in a 10 mM stock solution. Aliquot into smaller volumes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

High-Performance Liquid Chromatography (HPLC) Method for Thiopental Quantification

This protocol provides a general HPLC method for the determination of Thiopental in aqueous solutions.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a variable wavelength detector.[14]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer and methanol (e.g., 40:60 v/v).[14]

  • Flow Rate: 1.2 mL/min.[14]

  • Detection Wavelength: 230 nm.[14]

  • Injection Volume: 10 µL.[14]

Procedure:

  • Prepare a series of Thiopental standards of known concentrations in the mobile phase.

  • Prepare the sample for analysis, ensuring it is filtered and free of particulates.

  • Inject the standards and samples onto the HPLC system.

  • Record the chromatograms and determine the retention time of Thiopental.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Use the calibration curve to determine the concentration of Thiopental in the unknown samples.

Conclusion

Thiopental (C₁₁H₁₈N₂O₂S) is a potent thiobarbiturate with a well-established role in medicine and research. Its rapid onset of action and profound CNS depressant effects are mediated through its interaction with the GABA-A receptor. While its clinical use has been partially superseded by newer agents with more favorable pharmacokinetic profiles, Thiopental remains an important compound for specific clinical indications and as a valuable tool for scientific investigation. A thorough understanding of its chemistry, pharmacology, and analytical methods is essential for researchers and drug development professionals working in related fields.

References

  • Sodium thiopental. In: Wikipedia. Accessed January 23, 2026. [Link]

  • Thiopental. PubChem. National Center for Biotechnology Information. Accessed January 23, 2026. [Link]

  • Thiopentone. LITFL. Accessed January 23, 2026. [Link]

  • Thiopental. OpenAnesthesia. Accessed January 23, 2026. [Link]

  • thiopENtoNE. World Federation of Societies of Anaesthesiologists. Accessed January 23, 2026. [Link]

  • Pentothal: Package Insert / Prescribing Information. Drugs.com. Accessed January 23, 2026. [Link]

  • thiopental. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed January 23, 2026. [Link]

  • Thiopental Sodium | General Anaesthetics | Pharmaceutical Chemistry | D. Pharm 1st & 2nd Year. YouTube. Published January 10, 2022. Accessed January 23, 2026. [Link]

  • THIOPENTAL SODIUM. precisionFDA. Accessed January 23, 2026. [Link]

  • Diphenhydramine. In: Wikipedia. Accessed January 23, 2026. [Link]

  • Method for synthesizing (+/-)-thiopental.
  • Al-Shdefat, S., Al-Ghazawi, M., Tutunji, M., & Taha, M. O. (2023). Rapidly, sensitive quantitative assessment of thiopental via forced stability indicating validated RP-HPLC method and its in-use stability activities. Scientific Reports, 13(1), 10331. [Link]

  • Daniels, S., & Roberts, D. J. (1998). Stereoselective interaction of thiopentone enantiomers with the GABAA receptor. British Journal of Pharmacology, 124(7), 1475–1482. [Link]

  • Thiopental Sodium – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Accessed January 23, 2026. [Link]

  • Diphenhydramine. PubChem. National Center for Biotechnology Information. Accessed January 23, 2026. [Link]

  • Palchetti, I., Cagnini, A., Mascini, M., & Coppi, S. (2000). Determination of thiopentone sodium in aqueous and biological media by cathodic stripping voltammetry. Analytica Chimica Acta, 411(1-2), 121-127. [Link]

  • Bjorkman, S., & Idvall, J. (1984). A simple method for determining thiopental in plasma. Clinical Chemistry, 30(7), 1243-1244. [Link]

  • Synthesis of thiopental sodium (Tiopental ®). Reddit. Accessed January 23, 2026. [Link]

  • Christensen, J. H., & Andreasen, F. (1979). Determination of thiopental by high pressure liquid chromatography. Acta Pharmacologica et Toxicologica, 44(4), 260-263. [Link]

  • Diphenhydramine hydrochloride. CAS Common Chemistry. Accessed January 23, 2026. [Link]

  • C17H21NO. In: Wikipedia. Accessed January 23, 2026. [Link]

Sources

spectroscopic data for [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization and structural elucidation of the novel compound, this compound. As experimental data for this specific molecule is not publicly available, this document serves as a predictive guide and a procedural manual for researchers in synthetic chemistry and drug development. We will present a detailed analysis of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of spectroscopy and data from analogous structures. Furthermore, this guide outlines robust, step-by-step protocols for data acquisition and an integrated workflow for unambiguous structure verification, ensuring scientific integrity and trustworthiness in the characterization of new chemical entities.

Molecular Overview and Rationale for Analysis

The target molecule, this compound, incorporates several key pharmacophores: a methoxyphenethylamine scaffold, a secondary amine linker, and a methylsulfanyl-substituted benzyl group. These features make it a compound of interest for further investigation in medicinal chemistry. Accurate and comprehensive structural characterization is the foundational step upon which all subsequent biological and pharmacological evaluation rests. This guide provides the necessary predictive data and methodologies to achieve this critical milestone.

Molecular Properties:

PropertyValue
Molecular Formula C₁₇H₂₁NOS
Molecular Weight 287.42 g/mol
Exact Mass 287.1371 Da
Structure
IUPAC Name N-(4-(methylthio)benzyl)-2-(4-methoxyphenyl)ethan-1-amine

Predictive Spectroscopic Profiles

The following sections detail the anticipated spectroscopic data for the target molecule. These predictions are derived from the analysis of its constituent functional groups and comparison with empirical data from structurally related compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is paramount for identifying the number of unique proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The predicted spectrum will provide a distinct fingerprint of the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (Ar-H)7.25 - 7.35d, J ≈ 8.5 Hz2HAromatic protons ortho to the -CH₂S- group, deshielded by sulfur.
H-b (Ar-H)7.15 - 7.25d, J ≈ 8.5 Hz2HAromatic protons meta to the -CH₂S- group.
H-c (Ar-H)7.05 - 7.15d, J ≈ 8.5 Hz2HAromatic protons ortho to the -OCH₃ group.
H-d (Ar-H)6.80 - 6.90d, J ≈ 8.5 Hz2HAromatic protons meta to the -OCH₃ group, shielded by the electron-donating methoxy group.[1]
H-e (-OCH₃)~3.80s3HMethoxy protons, characteristic singlet in this region.[2]
H-f (Ar-CH₂)~3.75s2HBenzylic protons adjacent to the amine nitrogen.
H-g (-CH₂-N)2.80 - 2.90t, J ≈ 7.0 Hz2HMethylene protons adjacent to the amine nitrogen.
H-h (Ar-CH₂)2.70 - 2.80t, J ≈ 7.0 Hz2HMethylene protons adjacent to the methoxyphenyl ring.
H-i (-SCH₃)~2.50s3HMethylsulfanyl protons, characteristic singlet.
H-j (-NH-)1.5 - 2.5br s1HAmine proton, broad signal, position is concentration-dependent and may exchange with D₂O.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirms the carbon skeleton of the molecule. It reveals the number of unique carbon environments and provides insight into their hybridization and functional group attachment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (Ar-C)~158.0Aromatic carbon bearing the -OCH₃ group.[3]
C-2, C-3 (Ar-C)~137.0, ~136.0Quaternary aromatic carbons (ipso-carbons of the benzyl and phenethyl rings).
C-4 (Ar-CH)~130.0Aromatic CH ortho to the -OCH₃ group.
C-5 (Ar-CH)~129.0Aromatic CH ortho to the -CH₂S- group.
C-6 (Ar-CH)~128.5Aromatic CH meta to the -CH₂S- group.
C-7 (Ar-CH)~114.0Aromatic CH meta to the -OCH₃ group, shielded by resonance.[1]
C-8 (-OCH₃)~55.3Methoxy carbon.[4]
C-9 (Ar-CH₂)~53.5Benzylic carbon adjacent to the amine.
C-10 (-CH₂-N)~50.0Methylene carbon adjacent to the amine.
C-11 (Ar-CH₂)~35.5Methylene carbon adjacent to the methoxyphenyl ring.
C-12 (-SCH₃)~16.0Methylsulfanyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands (ATR):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3400 (weak, broad)N-H StretchSecondary Amine
3000 - 3100 (medium)C-H StretchAromatic
2850 - 2960 (medium)C-H StretchAliphatic (CH₂, CH₃)
~1610, ~1510, ~1450C=C StretchAromatic Ring
1240 - 1250 (strong)C-O StretchAryl Ether (asymmetric)[5]
1030 - 1040 (strong)C-O StretchAryl Ether (symmetric)
~1175C-N StretchAmine
600 - 700 (weak)C-S StretchThioether
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures. For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique.

Predicted Mass Spectrum Data (ESI-MS):

  • Molecular Ion (M+H)⁺: m/z ≈ 288.1444. This peak confirms the molecular weight of the compound.

  • Key Fragmentation Pathways: The primary fragmentation is expected to be benzylic cleavage, which is alpha to the nitrogen atom. This can occur on either side of the amine.

    • Fragment 1: Cleavage of the C-N bond of the benzyl group, resulting in a tropylium-like ion at m/z ≈ 135 ([C₈H₉S]⁺). This is often a very stable and abundant fragment.

    • Fragment 2: Cleavage of the C-N bond of the phenethyl group, resulting in a fragment at m/z ≈ 121 ([C₈H₉O]⁺), which arises from the methoxyphenyl ethyl moiety.

Standard Operating Procedures (SOPs) for Analysis

To ensure the acquisition of high-quality, reproducible data, the following protocols should be strictly adhered to.

SOP 1: General Sample Preparation
  • Verify Purity: Before detailed spectroscopic analysis, assess the sample's purity using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of impurities can significantly complicate spectral interpretation.

  • NMR Sample: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • IR Sample: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount (1-2 mg) of the solid or a single drop of the neat liquid sample directly onto the ATR crystal.

  • MS Sample: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. For analysis, dilute this stock solution to a final concentration of 1-10 µg/mL using a solvent system appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

SOP 2: Workflow for NMR Data Acquisition

The following workflow ensures a comprehensive NMR analysis for structural confirmation.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation start Prepared NMR Sample proton ¹H NMR Acquisition start->proton Standard Parameters carbon ¹³C{¹H} NMR Acquisition proton->carbon Check Purity interpret_h Interpret ¹H: - Chemical Shift - Integration - Multiplicity proton->interpret_h dept DEPT-135 Acquisition carbon->dept Identify C-types interpret_c Interpret ¹³C: - Number of Signals carbon->interpret_c cosy 2D COSY Acquisition dept->cosy Establish H-H Connectivity interpret_dept Assign CH, CH₂, CH₃ dept->interpret_dept interpret_cosy Confirm Fragment Connectivity cosy->interpret_cosy structure Propose Final Structure interpret_h->structure interpret_c->structure interpret_dept->structure interpret_cosy->structure

Caption: Workflow for comprehensive NMR-based structure elucidation.

Step-by-Step Protocol:

  • Shimming: Shim the magnetic field using the deuterium lock signal of the solvent to achieve optimal resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the expected range (~0-10 ppm) and that the relaxation delay is sufficient (~5 seconds) for accurate integration.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • DEPT-135: Run a DEPT-135 experiment. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, simplifying carbon assignments.

  • 2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish proton-proton coupling relationships, which is essential for piecing together the aliphatic chains (e.g., confirming the coupling between H-g and H-h).

Integrated Structural Verification Workflow

True confidence in a structure comes from the convergence of evidence from multiple, independent analytical techniques. Each method corroborates the findings of the others, creating a self-validating system.

Verification_Workflow cluster_data Primary Data Acquisition cluster_info Information Derived cluster_validation Cross-Validation & Confirmation MS Mass Spectrometry (MS) info_ms Molecular Formula (from MW) MS->info_ms IR Infrared (IR) info_ir Functional Groups (-NH, C=C, C-O, C-S) IR->info_ir NMR NMR (¹H, ¹³C, DEPT) info_nmr Carbon-Hydrogen Framework & Connectivity NMR->info_nmr validation Data Congruence Check info_ms->validation info_ir->validation info_nmr->validation hypothesis Proposed Structure hypothesis->validation Compare with... conclusion Structure Confirmed validation->conclusion Is data consistent? YES

Caption: Integrated workflow for spectroscopic data analysis and structure confirmation.

This workflow illustrates the logical process:

  • Acquire Data: Obtain MS, IR, and a full suite of NMR data.

  • Derive Information: From the MS, determine the molecular formula. From the IR, identify key functional groups. From the NMR, assemble the carbon-hydrogen backbone.

  • Validate: Check if all pieces of information are congruent with the proposed structure. Does the molecular weight match? Are all functional groups identified by IR present in the NMR? Does the C-H framework from NMR account for the molecular formula? When all data points converge in agreement, the structure is confirmed with a high degree of confidence.

Conclusion

This guide provides a predictive and procedural blueprint for the complete spectroscopic characterization of this compound. By leveraging the predicted NMR, IR, and MS data presented, researchers can efficiently interpret their empirically acquired spectra. The detailed SOPs and integrated workflows establish a robust and scientifically sound methodology for structural verification, ensuring the trustworthiness of the data and providing a solid foundation for any subsequent research and development activities involving this compound.

References

  • PubChem. Benzyl[2-(4-methoxyphenyl)ethyl]amine. National Center for Biotechnology Information. [Link]

  • PubChem. Benzyl[(4-methoxyphenyl)methyl]amine. National Center for Biotechnology Information. [Link]

  • PubChem. (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine. National Center for Biotechnology Information. [Link]

  • PubChem. O-Methyltyramine. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. Doc Brown's Chemistry. [Link]

  • Supplementary Information for various chemical syntheses containing NMR data for related structures. Royal Society of Chemistry. [Link]

  • ResearchGate. IR spectra of diethyl [1-(4-methoxyphenyl)-1-(4-methlphenylamino)]-methylphosphonate. ResearchGate. [Link]

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An In-Depth Technical Guide to the Structure-Activity Relationship of [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine, a member of the N-benzyl-phenethylamine class of compounds. This class is of significant interest due to its interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are implicated in a wide range of neurological and psychiatric conditions. This guide will delve into the critical structural motifs that govern biological activity, offering insights for the rational design of novel therapeutic agents. We will explore the impact of substitutions on both the phenethylamine and benzyl moieties, supported by data from relevant studies on analogous compounds. Furthermore, this guide will provide detailed experimental protocols for the synthesis, in vitro evaluation, and in silico analysis of these analogs, establishing a self-validating framework for research and development in this area.

Introduction: The N-Benzyl-Phenethylamine Scaffold

The N-benzyl-phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of biologically active molecules. These compounds are known to interact with various G-protein coupled receptors (GPCRs), with a particular prominence for the serotonin (5-HT) receptor family. The parent compound of interest, this compound, combines key structural features from this class, suggesting a potential role as a modulator of serotonergic neurotransmission.

The core structure consists of a phenethylamine moiety linked via its nitrogen atom to a benzyl group. This arrangement provides a rich canvas for chemical modification, allowing for the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist). Understanding the intricate relationships between structural modifications and their biological consequences is paramount for the development of novel therapeutics with improved efficacy and safety profiles.

Core Structure and Key Pharmacophoric Features

The pharmacological profile of this compound analogs is dictated by the interplay of three key structural regions:

  • The Phenethylamine Moiety: The 2-(4-Methoxy-phenyl)-ethyl portion. The substitution pattern on this aromatic ring is a critical determinant of receptor affinity and selectivity.

  • The Benzyl Moiety: The (4-methylsulfanyl-benzyl) portion. Substituents on this ring significantly influence the compound's interaction with the receptor binding pocket.

  • The Amine Linker: The secondary amine connecting the two aromatic systems. Its basicity and steric environment are crucial for receptor engagement.

Core_Structure cluster_PEA Phenethylamine Moiety cluster_Amine Amine Linker cluster_Benzyl Benzyl Moiety PEA_ring 4-Methoxy-phenyl Ring PEA_ethyl Ethyl Linker Amine Secondary Amine (N) PEA_ethyl->Amine Benzyl_ring 4-Methylsulfanyl-benzyl Ring Amine->Benzyl_ring

Caption: Key pharmacophoric regions of the N-benzyl-phenethylamine scaffold.

Structure-Activity Relationship (SAR) Analysis

Based on extensive research on analogous N-benzyl-phenethylamine compounds, we can infer the likely SAR for derivatives of this compound. The primary biological targets for this class are the 5-HT2A and 5-HT2C receptors.[1]

Modifications of the Phenethylamine Moiety

The substitution pattern on the phenethylamine ring is a well-established determinant of activity at 5-HT2 receptors.

  • 4-Position Substituent: The methoxy group at the 4-position of the phenethylamine ring is a common feature in many potent 5-HT2A agonists. In broader studies of phenethylamines, nonpolar substituents such as halogens and alkyl groups at this position have been shown to increase affinity, while hydrogen bond donors like hydroxyl (-OH) or amine (-NH2) groups tend to decrease it.[1] It is hypothesized that a lipophilic pocket in the receptor accommodates this substituent.

  • 2,5-Dimethoxy Substitution: Many potent hallucinogenic phenethylamines, known as the "2C" series, possess methoxy groups at the 2 and 5 positions.[2][3] N-benzylation of these 2,5-dimethoxy-phenethylamines often leads to a significant increase in binding affinity for 5-HT2A/2C receptors.[1]

Modifications of the Benzyl Moiety

The N-benzyl group introduces an additional aromatic ring that can engage in further interactions within the receptor binding site, often leading to enhanced affinity and potency.

  • Positional Isomerism: Studies on N-benzylated tryptamines and phenethylamines have shown that substitution at the ortho or meta position of the benzyl ring generally enhances affinity for 5-HT2 receptors, whereas para substitution can lead to a reduction in affinity.[4]

  • Nature of the Substituent: The introduction of a large, lipophilic group on the benzyl ring tends to improve binding affinity.[4] However, this does not always correlate with an increase in functional activity; in some cases, it can lead to partial agonism or even antagonism.[4] For the parent compound, the 4-methylsulfanyl group is a relatively non-polar, lipophilic substituent, which may contribute favorably to binding affinity.

  • Hydroxy and Methoxy Substituents: In a study of N-benzylphenethylamines, N-(2-hydroxybenzyl) substituted compounds generally displayed the highest functional activity at the 5-HT2A receptor with good selectivity.[1] In contrast, N-(2-methoxybenzyl) analogs were found to be less active and less selective agonists.[1]

The Amine Linker

The secondary amine is a crucial basic center that is expected to form an ionic interaction with a conserved aspartate residue in the transmembrane domain 3 of aminergic GPCRs. The steric bulk around this nitrogen can influence the orientation of the molecule within the binding pocket.

Experimental Protocols for SAR Studies

To systematically investigate the SAR of this compound analogs, a combination of chemical synthesis, in vitro pharmacological assays, and in silico modeling is recommended.

General Synthetic Scheme

The synthesis of analogs can be achieved through reductive amination, a robust and versatile method for forming the N-benzyl bond.

Synthetic_Scheme reagent reagent PEA 2-(4-Methoxyphenyl)ethanamine (or analog) Imine Intermediate Imine PEA->Imine Aldehyde 4-(Methylsulfanyl)benzaldehyde (or analog) Aldehyde->Imine Product [2-(4-Methoxy-phenyl)-ethyl]- (4-methylsulfanyl-benzyl)-amine (or analog) Imine->Product Reducing_agent NaBH(OAc)3 or NaBH4 Reducing_agent->Imine Reductive Amination SAR_Workflow Synthesis Analog Synthesis InVitro In Vitro Assays (Binding & Functional) Synthesis->InVitro InSilico In Silico Modeling (Docking) Synthesis->InSilico SAR SAR Analysis InVitro->SAR InSilico->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis

Sources

Methodological & Application

Application Note: Quantitative Analysis of [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine, a substituted phenylethylamine and benzylamine derivative. We detail two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and purity assessment, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. This note is intended for researchers, analytical scientists, and professionals in drug development, offering detailed protocols from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.

Introduction and Analytical Strategy

This compound is a secondary amine possessing structural motifs common in pharmacologically active compounds. Its accurate quantification is essential for a variety of applications, including pharmacokinetic studies, metabolic profiling, quality control of bulk substances, and formulation analysis. The molecule's structure, featuring two aromatic rings, a secondary amine, a methoxy group, and a methylsulfanyl group, dictates the optimal analytical strategies.

The secondary amine is readily protonated, making it ideal for analysis by reversed-phase liquid chromatography with acidic mobile phases and for sensitive detection by mass spectrometry in positive ionization mode. The two chromophoric phenyl rings allow for straightforward detection using UV spectrophotometry.

This guide presents two primary methodologies:

  • HPLC-UV: A widely accessible, cost-effective, and reliable method for quantifying the analyte at moderate concentrations (µg/mL range). It is the workhorse for purity assessments and formulation assays.

  • LC-MS/MS: The gold standard for trace-level quantification (pg/mL to ng/mL range) in complex biological matrices like plasma or urine.[1][2][3][[“]] Its exceptional sensitivity and selectivity are achieved by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[5][6]

The choice between these methods is governed by the specific requirements of the analysis, primarily the concentration range of the analyte and the complexity of the sample matrix.

cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analytical Method Selection cluster_validation Phase 3: Data & Validation Sample Sample Receipt (e.g., Plasma, API, Formulation) Prep Sample Preparation (Extraction / Dilution) Sample->Prep Decision What is the Required Sensitivity & Matrix Complexity? Prep->Decision Cleaned/Diluted Sample HPLC HPLC-UV Analysis Decision->HPLC Low-Medium Sensitivity Simple Matrix (e.g., API) LCMS LC-MS/MS Analysis Decision->LCMS High Sensitivity Complex Matrix (e.g., Plasma) Data Data Acquisition & Processing HPLC->Data LCMS->Data Report Final Report: Concentration & Validation Summary Data->Report

Figure 1: General analytical workflow from sample receipt to final report.

Universal Sample Preparation Protocols

Effective sample preparation is the most critical step to ensure accurate and reproducible results, as it isolates the analyte from interfering matrix components.[7][8] The choice of technique depends on the sample matrix.

Protocol 2.1: Solid-Phase Extraction (SPE) for Biological Fluids (Plasma, Urine)

SPE offers the highest degree of cleanup and is recommended for LC-MS/MS analysis.[9] A mixed-mode cation exchange sorbent is ideal, leveraging both the analyte's basic amine group (for ion exchange) and its hydrophobicity (for reversed-phase retention).

Step-by-Step Methodology:

  • Conditioning: Pass 1 mL of methanol, followed by 1 mL of deionized water through the SPE cartridge (e.g., Mixed-Mode Cation Exchange, 30 mg/1 mL).

  • Equilibration: Pass 1 mL of 50 mM ammonium acetate buffer (pH 6.0) through the cartridge.

  • Loading: Mix 200 µL of the plasma sample with 200 µL of 4% phosphoric acid (to ensure the amine is protonated) and the internal standard. Load the mixture onto the cartridge.

  • Washing (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M acetic acid.

  • Washing (Non-Polar Interferences): Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the amine, releasing it from the sorbent.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Buffer, pH 6.0) Condition->Equilibrate SPE_Cartridge SPE Cartridge Load 3. Load Sample (Acidified Plasma + IS) Equilibrate->Load Wash1 4. Wash 1 (Aqueous Acid) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Elute 6. Elute (Ammoniated Methanol) Wash2->Elute Dry 7. Evaporate & Reconstitute Elute->Dry

Figure 2: Workflow for Solid-Phase Extraction (SPE) of the analyte.
Protocol 2.2: Protein Precipitation (PPT) for High-Throughput Screening

PPT is a faster, simpler alternative to SPE but provides a less clean extract.[10] It is suitable for rapid screening or when matrix effects are determined to be minimal.

Step-by-Step Methodology:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate for direct injection or further evaporation/reconstitution.

Protocol 2.3: Dilution for API and Formulations

For drug substances or formulated products, a simple "dilute-and-shoot" approach is sufficient.

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions with the mobile phase to bring the concentration within the validated calibration range of the instrument.

Method 1: Quantification by HPLC-UV

This method is designed for robustness and reliability in non-biological matrices, such as for quality control of an active pharmaceutical ingredient (API).

Protocol 3.1: HPLC-UV Instrumentation and Conditions
ParameterRecommended SettingRationale
HPLC Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and peak shape for hydrophobic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic amine and maintains an acidic pH.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Elution Mode Isocratic: 60% A / 40% BAn isocratic method is simpler and more robust for routine QC analysis of a single analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
UV Wavelength 225 nmThis wavelength represents a common absorbance maximum for substituted phenyl groups, providing good sensitivity.
Protocol 3.2: Method Validation (ICH Q2(R2) Guidelines)

All analytical methods must be validated to demonstrate they are fit for purpose.[11][12][13][14][15] The following parameters must be assessed.

Validation ParameterAcceptance CriteriaPurpose
Specificity Analyte peak is free from interference from blank/placebo. Peak purity > 99%.Ensures the signal is only from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.Confirms a direct relationship between concentration and detector response.
Range Typically 80-120% of the target concentration.The interval providing acceptable accuracy, precision, and linearity.
Accuracy (% Recovery) 98.0% - 102.0% for API.Measures the closeness of the measured value to the true value.
Precision (% RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision (different day/analyst): ≤ 2.0%.Assesses the degree of scatter between a series of measurements.
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10. The lowest concentration quantifiable with acceptable accuracy and precision.Defines the lower limit of the method for quantitative measurements.
Robustness %RSD of results should be ≤ 5% after small, deliberate changes (e.g., ±2°C temp, ±5% organic).Demonstrates the method's reliability during normal usage.

Method 2: High-Sensitivity Quantification by LC-MS/MS

This method is essential for determining low concentrations of the analyte in biological fluids, where high background noise and interfering substances are present.

Protocol 4.1: LC-MS/MS Instrumentation and Conditions
ParameterRecommended SettingRationale
LC Column C18, 50 x 2.1 mm, 1.8 µmA shorter column with smaller particles allows for faster analysis times and higher efficiency, compatible with MS.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile acid, ideal for MS as it aids protonation for ESI without causing significant ion suppression.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic phase compatible with MS.
Elution Mode Gradient ElutionA gradient (e.g., 10% to 95% B over 5 minutes) is necessary to elute the analyte quickly while separating it from early-eluting matrix components.
Flow Rate 0.4 mL/minAppropriate flow rate for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for small molecules. The basic amine will readily accept a proton to form [M+H]⁺.
Internal Standard Stable Isotope Labeled (SIL) Analyte (e.g., d3-methoxy)An SIL internal standard is the best choice as it co-elutes and has identical ionization efficiency, correcting for matrix effects and extraction variability.[16]
Detection Mode Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring a specific fragmentation pathway.

MRM Transition Development:

  • Determine Precursor Ion: Infuse a standard solution of the analyte into the mass spectrometer. In positive ESI mode, this will be the protonated molecule, [M+H]⁺.

  • Fragment Precursor Ion: In product ion scan mode, fragment the precursor ion using collision-induced dissociation (CID) to identify stable, high-intensity product ions. Likely fragmentations would occur at the C-N bonds.

  • Optimize MRM Transitions: Select at least two intense and specific product ions for monitoring. Optimize the collision energy for each transition to maximize signal intensity. A quantifier ion (most intense) and a qualifier ion (second most intense) are used for confirmation.

cluster_ms Tandem Mass Spectrometer LC LC Eluent (Analyte + Matrix) ESI Electrospray Ionization (Creates [M+H]⁺ Ions) LC->ESI Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 288.1) ESI->Q1 Q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 121.1) Q2->Q3 Detector Detector (Signal) Q3->Detector Precursor [M+H]⁺ Precursor->Q1 Product Product Ion Product->Q3 Fragments Fragments Fragments->Q2

Figure 3: The principle of Multiple Reaction Monitoring (MRM) in LC-MS/MS.
Protocol 4.2: Bioanalytical Method Validation (ICH M10 Guidelines)

Validation for bioanalytical methods is more extensive, with a focus on performance in the biological matrix.

Validation ParameterAcceptance Criteria
Calibration Curve ≥ 6 non-zero standards; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and inter-day analysis of QC samples (Low, Mid, High). Mean accuracy within ±15% of nominal; Precision (%CV) ≤ 15%.
Lower Limit of Quant. Lowest standard on the curve meeting accuracy/precision criteria.
Selectivity No significant interfering peaks in ≥ 6 unique blank matrix lots at the analyte's retention time.
Matrix Effect Assessed by post-extraction spike. CV of the matrix factor across different lots should be ≤ 15%.
Recovery The extraction efficiency of the analyte from the matrix. Should be consistent and reproducible.
Stability Analyte stability assessed under various conditions: Freeze-thaw, short-term (bench-top), long-term (frozen), and in-processed samples.

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Application Note & Protocols: A Cell-Based Assay Workflow for Characterizing Modulators of the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to develop and implement a robust cell-based assay cascade for the characterization of novel compounds targeting the Sigma-1 Receptor (S1R). The protocols herein are optimized for the hypothetical compound [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine and are broadly applicable to other putative S1R modulators. We present a multi-tiered strategy, beginning with a high-throughput functional screen of intracellular calcium mobilization, followed by a specific target engagement assay using NanoBiT® technology to monitor the S1R-BiP interaction, and culminating in a downstream pathway analysis of Endoplasmic Reticulum (ER) stress markers. This workflow is designed to provide a holistic understanding of a compound's mechanism of action, from initial functional effect to direct target interaction and cellular consequence.

Introduction: The Rationale for Targeting the Sigma-1 Receptor

The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][2] It is a pluripotent modulator of a vast array of cellular functions, including ion channel activity, calcium signaling, and the ER stress response.[1][3] S1R's involvement in numerous pathophysiological processes, such as neurodegenerative diseases, cancer, and cardiovascular conditions, has made it an attractive therapeutic target.[1][4]

The compound of interest, This compound , possesses structural motifs common to known S1R ligands. While its specific biological activity is uncharacterized, its chemical structure warrants investigation as a potential modulator of S1R. This guide, therefore, establishes a systematic approach to test this hypothesis and characterize its functional effects.

Our proposed assay cascade is built on three pillars of inquiry:

  • Primary Functional Screening: Does the compound elicit a cellular response consistent with S1R modulation?

  • Secondary Target Engagement: Does the compound directly interact with S1R?

  • Tertiary Pathway Analysis: How does this interaction affect downstream signaling pathways?

This structured approach ensures a rigorous and comprehensive evaluation of the compound's biological activity.

Recommended Cell Lines & Culture Conditions

The choice of cell line is critical for the success of any cell-based assay. For S1R, both human embryonic kidney (HEK293) cells and the human neuroblastoma cell line (SH-SY5Y) are excellent choices as they both endogenously express S1R.[4][5]

Cell LineDescriptionKey AdvantagesRecommended Culture Medium
HEK293 Human Embryonic KidneyHigh transfection efficiency, robust growth, well-characterized.[4]DMEM, 10% FBS, 1% Penicillin-Streptomycin
SH-SY5Y Human NeuroblastomaNeuronal phenotype, physiologically relevant for neuroactive compounds.[5]1:1 mix of DMEM and F12, 10% FBS, 1% Penicillin-Streptomycin

For the purpose of this application note, we will proceed with protocols optimized for HEK293 cells due to their ease of use and high transfectability, which is particularly advantageous for the NanoBiT® assay. However, these protocols can be readily adapted for SH-SY5Y cells.

Assay Workflow Overview

The following diagram illustrates the proposed workflow for characterizing a putative S1R modulator.

Assay_Workflow cluster_0 Tier 1: Primary Functional Assay cluster_1 Tier 2: Target Engagement Assay cluster_2 Tier 3: Downstream Pathway Analysis A Calcium Mobilization Assay (Fluo-4 Dye) B Measure intracellular Ca2+ flux in response to compound A->B Assesses functional cellular response C S1R-BiP NanoBiT® Assay B->C Proceed with hits D Quantify compound's effect on S1R-BiP interaction C->D Confirms direct target interaction E ER Stress Marker Analysis (Western Blot / qPCR) D->E For validated hits F Measure changes in ATF4 and CHOP expression E->F Elucidates mechanism of action

Caption: A three-tiered cell-based assay workflow for the characterization of S1R modulators.

Tier 1: Primary Functional Assay - Calcium Mobilization

Scientific Rationale: S1R is a known modulator of intracellular calcium (Ca2+) signaling, primarily through its interaction with inositol 1,4,5-trisphosphate receptors (IP3Rs) at the ER membrane.[1] Therefore, a change in intracellular Ca2+ levels upon compound addition can serve as a robust primary indicator of S1R activity. We will utilize the fluorescent Ca2+ indicator Fluo-4 AM, which exhibits a large fluorescence increase upon binding to Ca2+.

Materials & Reagents
ReagentSupplierCatalog #
HEK293 CellsATCCCRL-1573
DMEMGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Fluo-4 AMInvitrogenF14201
Pluronic F-127InvitrogenP3000MP
PRE-084 (S1R Agonist)Tocris0595
Haloperidol (S1R Antagonist)Sigma-AldrichH1512
96-well black, clear bottom platesCorning3603
Step-by-Step Protocol
  • Cell Plating:

    • Culture HEK293 cells to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium to a concentration of 2.5 x 10^5 cells/mL.[2]

    • Seed 100 µL of cell suspension per well in a 96-well black, clear-bottom plate (25,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. The final concentration of Fluo-4 AM should be 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid dye solubilization.

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, 5% CO2.

    • Aspirate the loading solution and wash each well twice with 100 µL of HBSS.

    • Add 100 µL of HBSS to each well for the assay.

  • Compound Preparation & Addition:

    • Prepare a 2X stock of the test compound, PRE-084 (positive control, suggest starting at 20 µM for a 10 µM final concentration), and Haloperidol (negative control, suggest starting at 20 µM for a 10 µM final concentration) in HBSS.

    • For antagonist mode, pre-incubate cells with Haloperidol for 15-30 minutes before adding the agonist.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injector (e.g., FlexStation® 3).

    • Set the excitation wavelength to 494 nm and the emission wavelength to 516 nm.

    • Record a baseline fluorescence for 15-30 seconds.

    • Inject 100 µL of the 2X compound solutions.

    • Immediately begin recording fluorescence intensity every 1-2 seconds for at least 3-5 minutes.

Data Analysis & Expected Results
  • Agonist Activity: An increase in fluorescence intensity upon addition of the test compound compared to the vehicle control indicates agonist activity.

  • Antagonist Activity: A reduction in the fluorescence signal induced by an S1R agonist (e.g., PRE-084) when pre-incubated with the test compound indicates antagonist activity.

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Plot dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Tier 2: Target Engagement Assay - S1R-BiP NanoBiT®

Scientific Rationale: S1R exists in a complex with the ER chaperone BiP (Binding Immunoglobulin Protein).[3] S1R agonists are known to induce the dissociation of S1R from BiP.[1] This protein-protein interaction (PPI) provides an excellent opportunity for a target engagement assay. The NanoBiT® system is a structural complementation reporter based on NanoLuc® luciferase. It is composed of a large subunit (LgBiT) and a small subunit (SmBiT) which, when fused to two interacting proteins, will reconstitute a functional luciferase upon PPI, generating a luminescent signal.[6] A decrease in luminescence upon compound addition would indicate a disruption of the S1R-BiP interaction, confirming direct target engagement.

NanoBiT® Construct Design

Successful NanoBiT® assay development requires optimizing the placement of the LgBiT and SmBiT tags on the proteins of interest. We recommend testing all four possible orientations:

  • S1R-LgBiT + SmBiT-BiP

  • S1R-SmBiT + LgBiT-BiP

  • LgBiT-S1R + SmBiT-BiP

  • SmBiT-S1R + LgBiT-BiP

The optimal construct pair will be the one that yields the highest signal-to-background ratio.

NanoBiT_Principle cluster_0 Basal State cluster_1 Agonist Addition A S1R-LgBiT B SmBiT-BiP C Luminescence D High Signal E S1R-LgBiT F SmBiT-BiP G Agonist G->E H No Luminescence I Low Signal

Caption: Principle of the S1R-BiP NanoBiT® assay for detecting S1R agonists.

Step-by-Step Protocol
  • Plasmid Transfection:

    • Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 20,000 cells/well.

    • Co-transfect the cells with the optimal S1R-LgBiT and SmBiT-BiP constructs using a suitable transfection reagent (e.g., FuGENE® HD). Ensure a 1:1 plasmid ratio.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound, PRE-084, and Haloperidol in Opti-MEM.

    • Replace the culture medium with 80 µL of the compound dilutions.

    • Incubate for the desired time (e.g., 1-2 hours) at 37°C, 5% CO2.

  • Luminescence Measurement:

    • Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.

    • Add 25 µL of the reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis & Expected Results
  • Agonist Activity: A dose-dependent decrease in luminescence indicates that the compound disrupts the S1R-BiP interaction.

  • Antagonist Activity: Pre-incubation with an antagonist should prevent the agonist-induced decrease in luminescence.

  • Normalize the data to the vehicle control and plot dose-response curves to determine the EC50 or IC50 values.

Tier 3: Downstream Pathway Analysis - ER Stress

Scientific Rationale: As a chaperone protein at the ER, S1R plays a crucial role in mitigating ER stress.[3] Modulation of S1R activity can, therefore, impact the expression of key ER stress markers. The Unfolded Protein Response (UPR) is a primary signaling pathway activated during ER stress. Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP) are key transcription factors in the PERK branch of the UPR that are often upregulated during prolonged ER stress and can lead to apoptosis.[7] S1R agonists have been shown to reduce the expression of these markers under stress conditions.[8]

Step-by-Step Protocol (Western Blot)
  • Cell Treatment:

    • Seed HEK293 cells in 6-well plates and grow to ~80% confluency.

    • Induce ER stress by treating the cells with a known stressor, such as tunicamycin (e.g., 1 µg/mL) or thapsigargin (e.g., 1 µM).

    • Co-treat with the test compound at various concentrations. Include positive (PRE-084) and negative (vehicle) controls.

    • Incubate for 12-24 hours.

  • Protein Extraction & Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against ATF4 (e.g., Cell Signaling Technology, #11815) and CHOP (e.g., Cell Signaling Technology, #2895) overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control, such as β-actin or GAPDH, to normalize the data.

Data Analysis & Expected Results
  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • A reduction in the tunicamycin-induced expression of ATF4 and CHOP in the presence of the test compound would suggest that the compound has a protective effect against ER stress, consistent with S1R agonist activity.

Conclusion

The presented three-tiered assay workflow provides a comprehensive and robust framework for the characterization of novel S1R modulators like This compound . By systematically evaluating the compound's functional effects on calcium signaling, its direct engagement with the S1R-BiP complex, and its impact on the downstream ER stress pathway, researchers can confidently determine its mechanism of action and therapeutic potential. This structured approach, grounded in the known biology of the Sigma-1 Receptor, ensures scientific rigor and provides a clear path from initial hit identification to lead optimization.

References

  • Morales-Lázaro, S. L., González-Ramírez, R., & Rosenbaum, T. (2021). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 22(16), 8875. [Link]

  • Gómez-Soler, M., et al. (2020). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience, 11(15), 2295–2305. [Link]

  • Kourrich, S. (2017). The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains. eLife, 6, e28534. [Link]

  • Nguyen, L., et al. (2017). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Expert Opinion on Drug Discovery, 12(10), 1039-1050. [Link]

  • Wang, J., et al. (2024). SIGMAR1 targets AMPK/ULK1 pathway to inhibit SH-SY5Y cell apoptosis by regulating endoplasmic reticulum stress and autophagy. Journal of Molecular Histology. [Link]

  • Tsai, S. Y., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 783. [Link]

  • Ha, Y., et al. (2011). Sigma receptor 1 modulates endoplasmic reticulum stress in retinal neurons. Investigative Ophthalmology & Visual Science, 52(1), 527-540. [Link]

  • Wang, M., & Kaufman, R. J. (2016). The unfolded protein response in health and disease. Annual Review of Biochemistry, 85, 231-258. [Link]

  • Smed N, et al. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in Molecular Biology, 897, 119-128. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]

  • Wu, Y. T., et al. (2024). SIGMAR1 targets AMPK/ULK1 pathway to inhibit SH-SY5Y cell apoptosis by regulating endoplasmic reticulum stress and autophagy. Journal of Molecular Histology. [Link]

  • Dixon, A. S., et al. (2016). NanoLuc Complementation Reporter Optimized for Accurate Measurement of Protein Interactions in Cells. ACS Chemical Biology, 11(2), 400-408. [Link]

  • Schetz, J. A., et al. (2010). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Journal of Pharmacology and Experimental Therapeutics, 332(3), 949-959. [Link]

  • Su, T. P., et al. (2016). The sigma-1 receptor as a pluripotent modulator in living systems. Trends in Pharmacological Sciences, 37(4), 262-278. [Link]

  • Kim, J., & Maher, P. (2017). The role of the sigma-1 receptor in the development of cancer. Expert Opinion on Therapeutic Targets, 21(1), 57-69. [Link]

  • Weng, T. Y., et al. (2017). The sigma-1 receptor is a novel therapeutic target for Alzheimer's disease. Journal of Biomedical Science, 24(1), 8. [Link]

  • Merlo, S., et al. (2021). Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection. International Journal of Molecular Sciences, 22(11), 6043. [Link]

  • Pal, A., et al. (2012). The sigma-1 receptor antagonist, BD1047, prevents the development of cocaine-induced locomotor sensitization in mice. Behavioural Brain Research, 235(2), 224-228. [Link]

  • Herrera, Y., et al. (2021). Sigma-1 Receptor Ligands: A Review on their Therapeutic Potential in the Treatment of Pain. Journal of Medicinal Chemistry, 64(17), 12616-12642. [Link]

  • Fishback, J. A., et al. (2010). The sigma-1 receptor and its role in the treatment of CNS disorders. Psychopharmacology, 212(1), 1-12. [Link]

  • Cui, W., et al. (2021). The sigma-1 receptor: A potential therapeutic target for the treatment of ischemic stroke. Acta Pharmacologica Sinica, 42(11), 1761-1771. [Link]

  • Penke, B., et al. (2018). The role of sigma-1 receptor, an intracellular chaperone in neurodegenerative diseases. Current Protein & Peptide Science, 19(2), 145-162. [Link]

  • Hetz, C. (2012). The unfolded protein response: controlling cell fate decisions under ER stress and beyond. Nature Reviews Molecular Cell Biology, 13(2), 89-102. [Link]

  • Sano, R., & Reed, J. C. (2013). ER stress and apoptosis. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1833(12), 3460-3470. [Link]

  • Oakes, S. A., & Papa, F. R. (2015). The role of the unfolded protein response in apoptosis. Annual Review of Cell and Developmental Biology, 31, 443-466. [Link]

  • Walter, P., & Ron, D. (2011). The unfolded protein response: from stress pathway to homeostatic regulation. Science, 334(6059), 1081-1086. [Link]

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Application Notes and Protocols for 4-Methoxy-Phenyl and 4-Methylsulfanyl-Benzyl Compounds in Pharmacological Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacological Significance of Methoxy and Methylsulfanyl Phenyl Moieties

In the landscape of contemporary drug discovery, the strategic incorporation of specific chemical moieties can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. The 4-methoxy-phenyl and 4-methylsulfanyl-benzyl groups are privileged scaffolds, frequently employed by medicinal chemists to enhance potency, selectivity, and metabolic stability. The electron-donating nature of the methoxy group and the unique electronic and steric properties of the methylsulfanyl group can modulate interactions with biological targets, leading to a wide spectrum of pharmacological activities. This guide provides detailed application notes and experimental protocols for researchers investigating compounds containing these key functional groups, with a focus on their anti-inflammatory, anthelmintic, and analgesic applications.

Part 1: 4-Methoxy-Phenyl Compounds in Anti-Inflammatory Drug Discovery

Application Note 1: Targeting Inflammatory Pathways with 4-Methoxy-Phenyl Derivatives

The 4-methoxy-phenyl moiety is a common feature in a variety of anti-inflammatory agents. Its presence can enhance binding to target enzymes and receptors involved in the inflammatory cascade. A notable example is decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), which has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1] Mechanistically, these effects are often attributed to the modulation of key signaling pathways like the JNK and p38 MAPK pathways.[1] A critical aspect of evaluating the in vivo efficacy of such compounds in models of inflammatory bowel disease (IBD) is the quantification of neutrophil infiltration in the colonic mucosa, for which the myeloperoxidase (MPO) assay is a gold standard.[1][2]

Protocol 1: Quantification of Myeloperoxidase (MPO) Activity in Colonic Tissue

This protocol details a kinetic colorimetric assay to measure MPO activity, a surrogate marker for neutrophil infiltration, in homogenized intestinal tissue from preclinical models of colitis.[2]

I. Rationale and Causality:

MPO is an enzyme abundant in the azurophilic granules of neutrophils.[2] Its activity in tissue homogenates is directly proportional to the number of neutrophils present, providing a quantitative measure of inflammation.[2] The use of a detergent, hexadecyltrimethylammonium bromide (HTAB), in the homogenization buffer is crucial for solubilizing the enzyme from the granules, ensuring accurate measurement.[2] The subsequent enzymatic reaction utilizes o-dianisidine dihydrochloride as a substrate, which upon oxidation by MPO, produces a colored product detectable by spectrophotometry.[2]

II. Materials and Reagents:

  • Potassium phosphate buffer (50 mM, pH 6.0)

  • Hexadecyltrimethylammonium bromide (HTAB)

  • o-Dianisidine dihydrochloride

  • Hydrogen peroxide (H₂O₂)

  • Homogenizer (e.g., bead beater)

  • Spectrophotometer capable of reading at 460 nm

  • Microcentrifuge

  • 96-well microplates

III. Step-by-Step Methodology:

  • Tissue Collection and Preparation:

    • Excise colonic tissue from the animal model and place it on ice.

    • Gently remove any fecal matter and rinse with ice-cold phosphate-buffered saline (PBS).

    • Blot the tissue dry on a paper towel, weigh it, and place it in a pre-chilled cryovial.[2]

    • Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

  • Homogenization:

    • Prepare the homogenization buffer: 50 mM potassium phosphate buffer (pH 6.0) containing 0.5% (w/v) HTAB.

    • Add the homogenization buffer to the frozen tissue sample (e.g., 1 mL per 50 mg of tissue).

    • Homogenize the tissue using a bead beater or similar homogenizer until no visible tissue fragments remain.

    • Incubate the homogenate on ice for 30 minutes to allow for foam to settle.[2]

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[2]

    • Carefully collect the supernatant, which contains the MPO enzyme.

  • MPO Assay:

    • Prepare the reaction buffer: 50 mM potassium phosphate buffer (pH 6.0) containing 0.167 mg/mL o-dianisidine dihydrochloride and 0.0005% H₂O₂.

    • In a 96-well plate, add 20 µL of the supernatant to each well.

    • Add 180 µL of the reaction buffer to each well to initiate the reaction.

    • Immediately place the plate in a spectrophotometer and measure the change in absorbance at 460 nm over 5 minutes at 1-minute intervals.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min).

    • MPO activity is expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that causes a change in absorbance of 1.0 per minute at room temperature.

IV. Self-Validation and Controls:

  • Positive Control: A known concentration of purified MPO should be run in parallel to validate the assay components.

  • Negative Control: A reaction mixture without the tissue supernatant should be included to account for any background absorbance.

  • Blank: Homogenization buffer alone should be used to blank the spectrophotometer.

Part 2: 4-Methoxy-Phenyl Compounds as Novel Anthelmintic Agents

Application Note 2: Simplified Albendazole Analogs for Combating Helminth Infections

Helminth infections remain a significant global health problem, and the emergence of drug resistance necessitates the discovery of new anthelmintic agents.[3] Molecular simplification of existing drugs is a viable strategy for developing novel therapeutic leads. N-(4-methoxyphenyl)pentanamide (N4MP), a simplified analog of albendazole, has demonstrated promising in vitro activity against the nematode Toxocara canis.[3][4] The 4-methoxy-phenyl group in N4MP is a key structural feature derived from its parent compound, albendazole, and is crucial for its biological activity.[3]

Protocol 2: In Vitro Larval Viability Assay for Toxocara canis

This protocol describes an in vitro assay to evaluate the anthelmintic activity of compounds like N4MP against the third-stage larvae (L3) of Toxocara canis.

I. Rationale and Causality:

The primary objective of this assay is to determine the concentration-dependent effect of a test compound on the viability of T. canis larvae. Larval motility is a key indicator of viability. The assay involves obtaining and hatching embryonated eggs to yield L3 larvae, which are then incubated with varying concentrations of the test compound. The IC₅₀ (half-maximal inhibitory concentration) is then determined by quantifying the percentage of motile larvae at each concentration.

II. Materials and Reagents:

  • Toxocara canis eggs

  • 0.9% Sodium chloride solution[5]

  • 5% Sodium hypochlorite solution[6]

  • RPMI-1640 medium

  • Antibiotics (e.g., penicillin-streptomycin)

  • Test compound (e.g., N4MP)

  • Positive control (e.g., albendazole)

  • 96-well plates

  • Inverted microscope

  • Incubator (37°C, 5% CO₂)

III. Step-by-Step Methodology:

  • Larvae Preparation:

    • Obtain T. canis eggs from the feces of infected canines.

    • Isolate the eggs by sieving and flotation methods.

    • Incubate the eggs in 0.9% sodium chloride solution at 30°C for 28-30 days to allow for embryonation.

    • To hatch the larvae, treat the embryonated eggs with 5% sodium hypochlorite solution for 5-10 minutes to remove the outer proteinaceous layer.[6]

    • Wash the eggs several times with sterile distilled water by centrifugation (300 x g for 5 minutes).[6]

    • Mechanically disrupt the eggs to release the L3 larvae.

    • Collect the larvae and wash them with RPMI-1640 medium.

  • Larval Viability Assay:

    • Prepare a stock solution of the test compound (e.g., N4MP) in a suitable solvent (e.g., DMSO) and make serial dilutions in RPMI-1640 medium. The final DMSO concentration should be non-toxic to the larvae (typically <1%).

    • In a 96-well plate, add approximately 50-100 L3 larvae to each well in 100 µL of RPMI-1640 medium.

    • Add 100 µL of the test compound dilutions to the respective wells.

    • Include a positive control (albendazole) and a negative control (medium with the same concentration of DMSO as the test wells).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours.

  • Assessment of Viability and Data Analysis:

    • After incubation, observe the larvae under an inverted microscope. Larvae are considered non-viable if they are motionless, even after gentle prodding with a pipette tip.

    • Count the number of motile and non-motile larvae in each well.

    • Calculate the percentage of larval mortality for each concentration.

    • Determine the IC₅₀ value by plotting the percentage of mortality against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]

IV. Self-Validation and Controls:

  • Solvent Toxicity Control: Ensure the solvent used to dissolve the test compound does not affect larval viability at the concentrations used.

  • Positive Control: Albendazole should consistently show a dose-dependent inhibition of larval motility.

  • Untreated Control: Larvae in the medium alone should remain highly motile throughout the experiment.

Quantitative Data Summary

CompoundTarget OrganismIC₅₀ (µM)Source
N-(4-methoxyphenyl)pentanamide (N4MP)Toxocara canis (L3)~25-50 (estimated)[3]
AlbendazoleToxocara canis (L3)~10-20 (estimated)[3]

Part 3: 4-Methylsulfanyl-Benzyl Compounds as Analgesic Agents

Application Note 3: Targeting the TRPV1 Receptor with 4-Methylsulfanyl-Benzyl Derivatives

The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception.[8] Antagonists of the TRPV1 receptor are therefore of significant interest as potential analgesic drugs. The 4-methylsulfanyl-benzyl moiety, and more broadly, the 4-(methylsulfonyl)benzyl group, has been identified as a key pharmacophoric element in a number of potent TRPV1 antagonists.[9][10] These compounds act by competitively inhibiting the binding of agonists like capsaicin to the receptor, thereby blocking the downstream signaling that leads to the sensation of pain.[8]

Protocol 3: Cell-Based Assay for TRPV1 Antagonism using a Fluorometric Imaging Plate Reader (FLIPR)

This protocol describes a high-throughput, cell-based assay to screen for and characterize TRPV1 antagonists by measuring changes in intracellular calcium concentration.[11][12]

I. Rationale and Causality:

TRPV1 is a calcium-permeable ion channel. Its activation by an agonist such as capsaicin leads to an influx of extracellular calcium, resulting in an increase in intracellular calcium concentration.[12] This can be monitored using a calcium-sensitive fluorescent dye. A potential antagonist will block the capsaicin-induced calcium influx, thus preventing the increase in fluorescence. The FLIPR system allows for the rapid and simultaneous measurement of fluorescence changes in multiple wells of a microplate, making it ideal for screening compound libraries.

II. Materials and Reagents:

  • HEK293 or CHO cells stably expressing human TRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (an anion-exchange inhibitor to prevent dye leakage)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Capsaicin (TRPV1 agonist)

  • Test compounds (potential TRPV1 antagonists)

  • Known TRPV1 antagonist as a positive control (e.g., capsazepine)

  • 384-well black-walled, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR)

III. Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture the TRPV1-expressing cells according to standard protocols.

    • Seed the cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates at 37°C for 1 hour to allow for dye uptake.

  • Compound Addition and Incubation:

    • Prepare serial dilutions of the test compounds and the positive control antagonist in the assay buffer.

    • Add the compound dilutions to the respective wells of the cell plate.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the receptor.

  • FLIPR Assay:

    • Prepare the capsaicin solution (agonist) in the assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the cell plate and the agonist plate in the FLIPR instrument.

    • The FLIPR will record a baseline fluorescence reading for a few seconds.

    • The instrument will then add the capsaicin solution to all wells simultaneously.

    • Fluorescence readings will be continuously recorded for several minutes to capture the calcium influx.

  • Data Analysis:

    • The FLIPR software will measure the peak fluorescence intensity in each well after agonist addition.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (agonist only).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

IV. Self-Validation and Controls:

  • Positive Control: The known TRPV1 antagonist should produce a concentration-dependent inhibition of the capsaicin-induced signal.

  • Negative Control (0% Inhibition): Wells containing cells and capsaicin but no antagonist.

  • Basal Control (100% Inhibition): Wells containing cells but no capsaicin.

  • Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for a high-throughput screening assay.

Visualizations

Diagram 1: General Experimental Workflow for Screening TRPV1 Antagonists

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture TRPV1-expressing cells Plate Plate cells in 384-well plates Culture->Plate Dye Load cells with calcium-sensitive dye Plate->Dye Add_Cmpd Add test compounds and controls Dye->Add_Cmpd Incubate Incubate Add_Cmpd->Incubate FLIPR Measure fluorescence in FLIPR Incubate->FLIPR Add_Agonist Add capsaicin (agonist) Calc_Inhib Calculate % inhibition FLIPR->Calc_Inhib Plot Plot dose-response curve Calc_Inhib->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for a cell-based TRPV1 antagonist assay.

Diagram 2: TRPV1 Antagonist Mechanism of Action

G cluster_membrane Cell Membrane TRPV1 TRPV1 Receptor Ca_in Ca²⁺ Influx TRPV1->Ca_in Opens Channel Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Binds & Activates Antagonist 4-Methylsulfanyl-benzyl Compound (Antagonist) Antagonist->TRPV1 Binds & Blocks Pain Pain Signal Ca_in->Pain

Caption: Simplified schematic of TRPV1 antagonism.

Conclusion

The 4-methoxy-phenyl and 4-methylsulfanyl-benzyl moieties represent versatile and valuable scaffolds in the design of pharmacologically active compounds. The protocols and application notes provided herein offer a robust framework for researchers to investigate and validate the therapeutic potential of molecules containing these functional groups. By understanding the causal relationships behind the experimental choices and adhering to self-validating methodologies, scientists can confidently advance their drug discovery programs in the areas of inflammation, infectious diseases, and pain management.

References

  • Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. Retrieved January 23, 2026, from [Link]

  • Ramírez-Barrantes, R., et al. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Journal of Receptors and Signal Transduction, 42(4), 333-345. [Link]

  • Jo, Y. I., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4-dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Immunology, 14, 1158580. [Link]

  • de Oliveira, C. B. A., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Microbiology Spectrum, 10(4), e00949-22. [Link]

  • de la C. de la Rosa, A., et al. (2022). A Potential Route of Capsaicin to Its Binding Site in the TRPV1 Ion Channel. ACS Chemical Neuroscience, 13(10), 1546-1557. [Link]

  • Macedo, I. T., et al. (2018). In vitro anthelmintic activity of Allium sativum, Allium cepa and Jatropha curcas against Toxocara canis and Ancylostoma caninum. Veterinary Parasitology, 262, 20-25. [Link]

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  • de Oliveira, C. B. A., et al. (2022). N-(4-Methoxyphenyl)pentanamide, a simplified derivative of albendazole, displays anthelmintic properties against the nematode Toxocara canis. Microbiology Spectrum, 10(4), e0094922. [Link]

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  • De Luca, A., et al. (2024). A 'Spicy' Mechanotransduction Switch: Capsaicin-Activated TRPV1 Receptor Modulates Osteosarcoma Cell Behavior and Drug Sensitivity. International Journal of Molecular Sciences, 26(17), 8816. [Link]

  • Ramírez-Barrantes, R., et al. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Journal of Receptors and Signal Transduction, 42(4), 333-345. [Link]

  • de Oliveira, C. B. A., et al. (2022). Molecular simplification of albendazole to give N-(4-methoxyphenyl)pentanamide, a new anthelmintic agent against the nematode Toxocara canis. ResearchGate. [Link]

  • Kirchengast, S., et al. (2019). Development of a preliminary in vitro drug screening assay based on a newly established culturing system for pre-adult fifth-stage Onchocerca volvulus worms. PLoS Neglected Tropical Diseases, 13(1), e0007002. [Link]

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  • DU Organics. (n.d.). 4-Methoxy Benzyl Amine | (4-Methoxyphenyl) Methanamine. Retrieved January 23, 2026, from [Link]

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  • Books Gateway. (2014). TRPV1 Antagonism: From Research to Clinic.
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  • PubMed. (2006). Discovery of small molecule antagonists of TRPV1. Retrieved January 23, 2026, from [Link]

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  • ResearchGate. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Retrieved January 23, 2026, from [Link]

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Application Note: High-Throughput Screening of [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine Libraries for the Discovery of Novel Protein-Protein Interaction Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[1][2] This application note provides a detailed guide for the high-throughput screening of a library based on the [2-(4-methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine scaffold. Compounds with related phenylethylamine and benzylamine cores are known to be versatile intermediates in the synthesis of bioactive molecules, with potential applications in neuropharmacology and beyond.[3] This guide will focus on the application of this library for the discovery of novel inhibitors of protein-protein interactions (PPIs), a class of therapeutic targets of growing importance in human health and disease.[4][5]

We will delve into the critical aspects of assay development, the execution of a primary HTS campaign, and the subsequent data analysis and hit validation cascade. The protocols and methodologies described herein are designed to be adaptable and provide a robust framework for researchers, scientists, and drug development professionals.

Assay Development and Validation: The Foundation of a Successful HTS Campaign

The success of any HTS campaign is contingent upon the development of a robust and reliable assay.[6][7] For screening PPI inhibitors, several homogenous assay formats are suitable, including Fluorescence Polarization (FP) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). This section will focus on the development of a competitive binding FP assay.

Principle of the Fluorescence Polarization (FP) Assay

The FP assay is a powerful tool for studying molecular interactions in solution.[8] It relies on the principle that the rotational mobility of a fluorescently labeled molecule (tracer) affects the polarization of its emitted light after excitation with polarized light.[9] When a small fluorescent tracer is unbound, it tumbles rapidly, leading to low polarization. Upon binding to a larger protein, its rotation slows, resulting in higher polarization. Test compounds that inhibit this interaction will displace the tracer, leading to a decrease in fluorescence polarization.

Key Reagents and Materials
  • Target Proteins: Purified recombinant proteins of interest (Protein A and Protein B).

  • Fluorescent Tracer: A fluorescently labeled peptide or small molecule known to bind to one of the target proteins. The choice of fluorophore is critical; fluorescein and rhodamine derivatives are common.[9]

  • Assay Buffer: A buffer system that ensures the stability and activity of the target proteins. Optimization of pH, ionic strength, and additives (e.g., detergents, reducing agents) is crucial.[9][10]

  • Microplates: Low-volume, black, 384- or 1536-well microplates are recommended to minimize background fluorescence and reagent consumption.[1]

  • Plate Reader: A plate reader equipped with fluorescence polarization capabilities.

Protocol: Assay Development and Optimization
  • Tracer Concentration Determination:

    • Prepare a serial dilution of the fluorescent tracer in assay buffer.

    • Dispense into microplate wells.

    • Measure fluorescence intensity to determine the optimal tracer concentration that provides a robust signal-to-background ratio without causing inner filter effects.

  • Protein Titration:

    • Using the optimal tracer concentration, perform a titration of the target protein (the one that binds the tracer).

    • Incubate to allow binding to reach equilibrium.

    • Measure fluorescence polarization. The concentration of protein that yields approximately 80% of the maximal polarization signal is typically chosen for the assay to ensure a competitive binding format.

  • Assay Validation and Z'-Factor Calculation:

    • The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[11][12][13] It is calculated using the means (µ) and standard deviations (σ) of the positive (high signal) and negative (low signal) controls.

    • Z' = 1 - (3σp + 3σn) / |µp - µn|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14]

    Protocol for Z'-Factor Determination:

    • Prepare positive control wells containing the fluorescent tracer and the target protein.

    • Prepare negative control wells containing only the fluorescent tracer.

    • Dispense controls into a microplate (typically 16-32 wells of each).

    • Incubate and measure fluorescence polarization.

    • Calculate the Z'-factor using the formula above. An assay with a Z' ≥ 0.5 is considered robust for screening.[15]

Parameter Description Acceptance Criteria
Z'-Factor A measure of assay quality and suitability for HTS.≥ 0.5
Signal Window (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.> 2
Coefficient of Variation (%CV) A measure of the variability of the controls.< 10%

Table 1: Key Assay Validation Parameters.

High-Throughput Screening Workflow

The HTS workflow involves the automated testing of the entire compound library against the validated assay.[2]

Library Management and Plating

The this compound library, like most screening collections, is typically stored as concentrated stock solutions in DMSO.[16]

  • Library Thawing and Preparation: Thaw the library plates and centrifuge briefly to collect the contents at the bottom of the wells.

  • Compound Plating: Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 20-50 nL) of each compound from the stock plates to the assay plates.[16] This minimizes DMSO concentration in the final assay, which can affect protein stability and assay performance.

HTS Automation

The HTS process is typically fully automated using integrated robotic systems.[1][17]

HTS_Workflow cluster_prep Preparation cluster_screening Automated Screening cluster_analysis Data Processing Lib Compound Library Plates Dispense Compound Dispensing Lib->Dispense AssayPlate Empty Assay Plates AssayPlate->Dispense ReagentAdd Reagent Addition (Tracer & Protein) Dispense->ReagentAdd Incubate Incubation ReagentAdd->Incubate Read Plate Reading (FP) Incubate->Read Data Raw Data Acquisition Read->Data Analysis Data Analysis & Hit Selection Data->Analysis

Figure 1: A generalized workflow for an automated high-throughput screening campaign.

Protocol: Primary HTS Run
  • Compound Plating: Transfer compounds from the library stock plates to 384- or 1536-well assay plates.

  • Reagent Addition: Add the fluorescent tracer and target protein mixture to all wells. Include columns with positive and negative controls on each plate for quality control.[6]

  • Incubation: Incubate the plates at room temperature for the predetermined time to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the plates on a fluorescence polarization plate reader.

Data Analysis and Hit Identification

HTS campaigns generate vast amounts of data that require robust analysis to identify promising "hits".[18]

Data Normalization and Quality Control
  • Plate-Level QC: For each plate, calculate the Z'-factor using the on-plate controls. Plates with a Z' < 0.5 may need to be re-screened.

  • Data Normalization: Raw data is typically normalized to the on-plate controls. The percent inhibition for each compound can be calculated as follows: % Inhibition = 100 * (SignalHigh - SignalCompound) / (SignalHigh - SignalLow)

Hit Selection

A "hit" is a compound that produces a significant and reproducible effect in the primary assay.[1] The hit selection threshold is often set based on the standard deviation (σ) of the sample population. A common threshold is 3σ from the mean of the library compounds.

Data_Analysis_Pipeline RawData Raw FP Data QC Plate-Level QC (Z'-Factor) RawData->QC Normalization Data Normalization (% Inhibition) QC->Normalization HitSelection Hit Selection (e.g., >3σ) Normalization->HitSelection HitList Primary Hit List HitSelection->HitList

Figure 2: A flowchart illustrating the data analysis pipeline for hit identification.

Hit Validation and Confirmation

Primary hits from an HTS campaign must undergo a rigorous validation process to eliminate false positives and confirm their activity.[19][20]

Hit Confirmation
  • Re-testing: Primary hits are re-tested in the primary assay to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to determine their potency (IC50).

Protocol: IC50 Determination
  • Prepare a serial dilution of the confirmed hit compound (e.g., 10-point, 3-fold dilution).

  • Dispense the compound dilutions into an assay plate.

  • Add the tracer and protein mixture.

  • Incubate and read the plate.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hit ID Primary Screen (% Inhibition) IC50 (µM)
Compound A85.21.5
Compound B78.95.8
Compound C92.50.9

Table 2: Example of Hit Validation Data.

Secondary and Orthogonal Assays

To further validate hits and rule out assay artifacts, it is essential to test them in a secondary, orthogonal assay.[21] For a primary FP screen, a good orthogonal assay would be one based on a different technology, such as AlphaScreen.

AlphaScreen Principle: This bead-based assay measures the interaction of two molecules by bringing a donor and an acceptor bead into close proximity, resulting in a luminescent signal.[22][23] Inhibitors of the PPI will disrupt this proximity and decrease the signal.[24]

Initial Structure-Activity Relationship (SAR) Studies

Early SAR analysis involves examining the chemical structures of the validated hits to identify common scaffolds and functional groups that are important for activity.[25][26][27][28][29] This can be achieved by clustering hits based on chemical similarity and identifying any emerging trends.[21] This initial analysis guides the selection of compounds for further optimization in a lead discovery program.

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of a this compound library to identify novel modulators of protein-protein interactions. By following these detailed protocols for assay development, HTS execution, data analysis, and hit validation, researchers can efficiently and effectively identify promising lead compounds for further drug discovery efforts. The key to a successful HTS campaign lies in the meticulous development of a robust assay and a rigorous hit validation cascade to ensure the quality and reliability of the identified hits.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Davies, J. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. Retrieved from [Link]

  • Almeida, A. M., et al. (2021). Assay Development for High-Throughput Drug Screening Against Mycobacteria. In Mycobacterium abscessus. Humana, New York, NY. Retrieved from [Link]

  • Billum, K., et al. (2012). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Analytical and Bioanalytical Chemistry, 402(1), 43-54. Retrieved from [Link]

  • Collaborative Drug Discovery. (2025, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • BMG LABTECH. AlphaScreen. Retrieved from [Link]

  • Wikipedia. Z-factor. Retrieved from [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Inglese, J., et al. (2007). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Environmental Health Perspectives, 115(5), 761-769. Retrieved from [Link]

  • Bowers, M. S., et al. (2022). Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers in Molecular Neuroscience, 15, 966427. Retrieved from [Link]

  • Nuvisan. HTS libraries. Retrieved from [Link]

  • Wikipedia. High-throughput screening. Retrieved from [Link]

  • Bajorath, J. (2016). On Exploring Structure Activity Relationships. Journal of Medicinal Chemistry, 59(9), 4151-4159. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • Stanford University. Compound Libraries Available for HTS. Retrieved from [Link]

  • Bio-protocol. (2025, July 20). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • PubChem. Benzyl[2-(4-methoxyphenyl)ethyl]amine. Retrieved from [Link]

  • Syngene. How Syngene screened inhibitors of protein-protein interaction in HTS mode for accelerated drug discovery. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. Retrieved from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). CHAPTER 3: High Throughput Screening Methods for PPI Inhibitor Discovery. In Protein-Protein Interactions. Retrieved from [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Sygnature Discovery. High Throughput Drug Screening. Retrieved from [Link]

  • Drug Design Org. Structure Activity Relationships. Retrieved from [Link]

  • ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]

  • Eastwood, B. J., et al. (2020). Z′ Does Not Need to Be > 0.5. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 868-875. Retrieved from [Link]

  • ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(15), 6297-6310. Retrieved from [Link]

  • Patsnap. (2025, May 21). What is the structure-activity relationship SAR in drug design?. Retrieved from [Link]

  • Arkin, M. R., et al. (2014). From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions. Chemical Reviews, 114(9), 4618-4652. Retrieved from [Link]

  • Coussens, N. P., et al. (2013). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. Bioorganic & Medicinal Chemistry Letters, 21(22), 6842-6846. Retrieved from [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(15), 6297-6310. Retrieved from [Link]

Sources

Troubleshooting & Optimization

preventing degradation of [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine

A Guide to Preventing Degradation in Solution

Welcome to the technical support guide for this compound. As Senior Application Scientists, we've developed this resource to provide you with in-depth, field-proven insights to ensure the stability and integrity of this compound throughout your experiments. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Understanding the Molecule's Vulnerabilities

This compound possesses two primary functional groups susceptible to degradation: a secondary amine and a thioether (methylsulfanyl) . Both are prone to oxidation, which is the principal degradation pathway. Understanding this is the first step toward prevention.

  • Amine Oxidation: The lone pair of electrons on the nitrogen atom of the secondary amine makes it susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products. This process can be catalyzed by light, heat, and trace metal impurities.

  • Thioether Oxidation: The sulfur atom in the methylsulfanyl group is readily oxidized. This oxidation typically occurs in two stages: first to a sulfoxide, and upon further oxidation, to a sulfone.[1][2] This transformation from a non-polar thioether to a polar sulfoxide and sulfone can drastically alter the compound's physical properties and biological activity.[2]

Frequently Asked Questions & Troubleshooting

Q1: My solution of the compound is changing color (e.g., turning yellow/brown) over a short period. What is causing this?

A1: A color change is a common indicator of degradation, particularly oxidative degradation. This is often caused by exposure to atmospheric oxygen. The formation of oxidized species and radical intermediates can lead to colored byproducts. Secondary amines, in particular, can be prone to air oxidation, which may be accelerated by factors like light exposure and elevated temperatures.[3][4]

Immediate Actions:

  • Work under an inert atmosphere: If you are not already doing so, handle the solid compound and prepare solutions inside a glove box or using Schlenk line techniques with an inert gas like nitrogen or argon.[3][5]

  • Use deoxygenated solvents: Dissolved oxygen in solvents is a primary culprit.[6] You must deoxygenate your solvents before use.

Q2: What is the best way to prepare and store a stock solution to ensure its stability?

A2: Proper preparation and storage are critical for preventing degradation. The key is to minimize exposure to oxygen, light, and incompatible materials.

Recommended Solvent and Storage Conditions:

ParameterRecommendationRationale
Solvent Choice Use high-purity, anhydrous solvents such as DMSO, DMF, or ethanol.Purity is crucial as impurities can catalyze degradation. Anhydrous solvents minimize water-related degradation pathways.
Solvent Preparation Deoxygenate the solvent immediately before use.Removes dissolved oxygen, a key reactant in the degradation process.[6][7]
Atmosphere Prepare and aliquot solutions under an inert atmosphere (Nitrogen or Argon).[8]Prevents exposure to atmospheric oxygen.[3]
Storage Container Use amber glass vials with PTFE-lined screw caps.Amber glass protects the compound from light, which can catalyze photodegradation.[3][9][10] PTFE liners are chemically inert.
Storage Temperature Store at -20°C or -80°C.Low temperatures slow down the rate of chemical degradation.[3]
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles and re-exposure of the entire stock solution to ambient conditions.
Protocol: Preparation of a Stabilized Stock Solution

This protocol outlines the essential steps for preparing a stock solution with maximum stability.

  • Solvent Deoxygenation:

    • Choose your desired high-purity, anhydrous solvent.

    • Deoxygenate the solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[11][12] This involves bubbling the gas through the liquid to displace dissolved oxygen.[7][11][12] Alternatively, for more rigorous deoxygenation, use the freeze-pump-thaw method (3 cycles).[6]

  • Handling the Compound:

    • Bring the vial containing the solid compound to room temperature in a desiccator before opening to prevent condensation.

    • Weigh the required amount of the compound rapidly, preferably within an inert atmosphere glovebox.

  • Dissolution:

    • Add the deoxygenated solvent to the solid compound.

    • Cap the vial tightly and mix gently (vortex or sonicate) until fully dissolved. Perform this step under an inert atmosphere if possible.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use amber glass vials.

    • Blanket the headspace of each vial with inert gas before sealing.

    • Store the aliquots at -20°C or -80°C in the dark.[3]

Q3: I suspect my compound is degrading despite taking basic precautions. Can I add a stabilizer to my solution?

A3: Yes, adding an antioxidant can be an effective strategy to inhibit oxidative degradation.[13][14] Antioxidants work by reacting with and neutralizing harmful oxidizing species.[15]

Recommended Antioxidants:

  • Butylated Hydroxytoluene (BHT): A common radical scavenger that is effective at low concentrations (e.g., 0.01% w/v).

  • Butylated Hydroxyanisole (BHA): Similar to BHT, it is widely used in pharmaceutical formulations to prevent oxidation.[14]

Important Considerations:

  • Compatibility: Always perform a small-scale pilot experiment to ensure the chosen antioxidant is compatible with your compound and does not interfere with your downstream assay.

  • Concentration: Use the lowest effective concentration of the antioxidant to avoid potential off-target effects.

Q4: How does pH affect the stability of the compound in aqueous solutions?

A4: The pH of the solution is a critical factor.[16] Generally, amines are more stable at a slightly acidic to neutral pH. Under alkaline (basic) conditions, the free base form of the amine is more prevalent, which is often more susceptible to oxidation.[9][10]

  • Recommendation: If working in an aqueous medium, use a buffer system to maintain a stable pH, ideally between pH 5 and 7.[16] However, be aware that some buffer ions can catalyze degradation, so a buffer screen may be necessary.[17]

Q5: How can I verify if my compound has degraded?

A5: Analytical validation is the only way to be certain of your compound's integrity.

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is the gold standard method.

    • Procedure: Inject a sample of your solution and analyze the chromatogram.

    • What to look for:

      • A decrease in the peak area of the parent compound over time.

      • The appearance of new peaks, which correspond to degradation products.

    • Mass Spectrometry (MS) analysis can help identify these new peaks. For this compound, you would look for masses corresponding to:

      • Parent + 16 amu: Indicative of single oxidation (e.g., N-oxide or sulfoxide).

      • Parent + 32 amu: Indicative of double oxidation (e.g., sulfone).

Gas Chromatography (GC) can also be a useful technique for analyzing amine degradation.[18][19]

Visual Guides

Potential Degradation Pathways

G cluster_0 Primary Degradation: Oxidation Parent [2-(4-Methoxy-phenyl)-ethyl]- (4-methylsulfanyl-benzyl)-amine N_Oxide N-Oxide (+16 amu) Parent->N_Oxide Amine Oxidation Sulfoxide Sulfoxide (+16 amu) Parent->Sulfoxide Thioether Oxidation Sulfone Sulfone (+32 amu) Sulfoxide->Sulfone Further Oxidation

Caption: Key oxidative degradation pathways for the compound.

Recommended Workflow for Solution Preparation

G Start Start: Weigh Solid Compound (Inert Atmosphere) Step1 Step 1: Deoxygenate Solvent (Sparging or Freeze-Pump-Thaw) Start->Step1 Step2 Step 2: Dissolve Compound in Deoxygenated Solvent Step1->Step2 Step3 Step 3: Aliquot into Amber Vials Step2->Step3 Step4 Step 4: Blanket Headspace with Inert Gas (e.g., Argon) Step3->Step4 End Store at -20°C or -80°C Protected from Light Step4->End

Caption: Workflow for preparing stable solutions.

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis . ACS Publications. Available from: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture . ACS Publications. Available from: [Link]

  • Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen . Journal of the American Chemical Society. Available from: [Link]

  • Impact of Solvent on the Thermal Stability of Amines . PMC - NIH. Available from: [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst . ResearchGate. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan . ResearchGate. Available from: [Link]

  • Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway . PMC - NIH. Available from: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry . ACS Publications. Available from: [Link]

  • Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861) . NETL. Available from: [Link]

  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications . PMC - NIH. Available from: [Link]

  • Sulfoxide synthesis by oxidation . Organic Chemistry Portal. Available from: [Link]

  • Amine buffers for pH control . ResearchGate. Available from: [Link]

  • Inhibition of amine oxidation. Google Patents.
  • How To: Degas Solvents . University of Rochester Department of Chemistry. Available from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . University of Pittsburgh Wipf Group. Available from: [Link]

  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST . SID. Available from: [Link]

  • Rational use of antioxidants in solid oral pharmaceutical preparations . SciELO. Available from: [Link]

  • Sparging a Solvent . YouTube. Available from: [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety . GMP Plastics. Available from: [Link]

  • Basic Properties of Amines . Chemistry LibreTexts. Available from: [Link]

  • How to prevent/minimize rapid air oxidation or arylamine... . ResearchGate. Available from: [Link]

  • Sulfide Oxidation . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Steps involved for the analyses of degraded amines using GC . ResearchGate. Available from: [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines . ACS Publications. Available from: [Link]

  • Antioxidant stabilizer system for pharmaceutical formulations. Google Patents.
  • Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes . ResearchGate. Available from: [Link]

  • Analysis of Amine Solutions by Gas Chromatography . Bryan Research & Engineering, LLC. Available from: [Link]

  • Synthetic developments on the preparation of thioethers via photocatalysis . New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture . ResearchGate. Available from: [Link]

  • Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates . Inorganic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Storage solution for oxygen sensitive liquid chemicals? . Chemistry Stack Exchange. Available from: [Link]

  • Antioxidant Delivery Revisited: The Promise of Nanostructured Lipid Carriers . MDPI. Available from: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution . NIH. Available from: [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst . ResearchGate. Available from: [Link]

  • Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway . ResearchGate. Available from: [Link]

  • The effect of buffer concentration, pH and buffer ions on the degradation and drug release from polyglycolide . ResearchGate. Available from: [Link]

  • Storing/handling moisture sensitive chemicals outside of the glovebox? . Reddit. Available from: [Link]

  • Amine Reactivity . MSU Chemistry. Available from: [Link]

  • Photochemistry of Aliphatic and Aromatic Amines . ResearchGate. Available from: [Link]

  • Amine oxidation in carbon dioxide capture by aqueous scrubbing . University of Texas at Austin. Available from: [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical . MatheO. Available from: [Link]

  • Inerting, purging, sparging, pressure transfer in pharma/biotech . Linde Gas. Available from: [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery . PMC - PubMed Central. Available from: [Link]

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  • Degradation of amine-based solvents in CO2 capture process by chemical absorption . Heriot-Watt University. Available from: [Link]

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Technical Support Center: Overcoming Resistance in Cell Lines Treated with Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers encountering resistance in cell lines treated with amine derivatives. This guide is designed to provide you with both quick-reference FAQs and in-depth troubleshooting workflows to help you understand, identify, and overcome drug resistance in your in vitro models. Amine derivatives are a cornerstone of modern pharmacology, found in a significant percentage of FDA-approved drugs, including many kinase inhibitors and other targeted cancer therapies.[1] However, the emergence of resistance is a common and significant hurdle in both preclinical research and clinical practice.[2][3] This guide is grounded in established scientific principles and field-proven methodologies to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive from researchers working with amine derivative compounds and resistant cell lines.

Q1: My cell line has suddenly become resistant to my amine-containing drug. What are the most likely causes?

A: Sudden resistance can be alarming. The most common culprits are:

  • Cell Line Heterogeneity and Clonal Selection: Your parental cell line may have contained a small subpopulation of cells with pre-existing resistance. Continuous drug pressure eliminates the sensitive cells, allowing the resistant clones to dominate the culture.[4]

  • Mycoplasma Contamination: This is a frequent and often overlooked cause of altered drug response. Mycoplasma can change cell metabolism and membrane characteristics, affecting drug uptake and efficacy. Regular testing is crucial.[5]

  • High Passage Number: As cell lines are cultured for extended periods, they can undergo genetic and phenotypic drift, leading to altered drug sensitivity. It's best to use cells within a defined low passage number range.[5]

Q2: What are the primary molecular mechanisms of resistance to amine derivative drugs like kinase inhibitors?

A: Resistance mechanisms are diverse but often fall into a few key categories:

  • Target Alteration: The most direct mechanism is a mutation in the drug's target protein that reduces binding affinity. A classic example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[6][7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a major cause of multidrug resistance. These transporters act as pumps, actively removing the drug from the cell, thus lowering its intracellular concentration.[5][6]

  • Activation of Bypass Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating another. For instance, resistance to EGFR inhibitors can be driven by the activation of alternative pathways like c-Met or AXL.[6][7]

  • Metabolic Reprogramming: Resistant cells can alter their metabolic pathways to survive the drug's effects. This can involve changes in glucose, lipid, or amino acid metabolism.[8][9]

Q3: How can I confirm that my cell line is genuinely resistant?

A: To validate resistance, you should perform a series of characterization experiments:

  • IC50 Shift: The most fundamental validation is to determine the half-maximal inhibitory concentration (IC50) of your drug on both the parental (sensitive) and the suspected resistant cell line. A significant increase in the IC50 value for the resistant line confirms reduced sensitivity.[10][11]

  • Gene and Protein Expression Analysis: Use qPCR or Western blotting to quantify the expression of known resistance-associated genes and proteins. For example, you can measure the mRNA levels of the ABCB1 gene (encoding P-gp) or the protein levels of P-gp itself.[12][13]

  • Functional Assays: To confirm increased drug efflux, you can perform a Rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate of P-gp; resistant cells will show lower intracellular fluorescence due to its rapid expulsion.[14][15]

Q4: What are the best practices for maintaining a newly developed resistant cell line?

A: Proper maintenance is critical to ensure the stability of the resistant phenotype:

  • Continuous Drug Pressure: For many acquired resistance models, it's necessary to culture the cells in the continuous presence of the drug to maintain the selective pressure.[2]

  • Separate Culturing: Always culture resistant cell lines separately from their parental counterparts to avoid cross-contamination.[6]

  • Cryopreservation: Freeze down stocks of the resistant cell line at regular, low passage intervals. This provides a backup and ensures you can return to a specific point in the cell line's history.[16]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for common challenges encountered in the lab.

Guide 1: Developing and Validating a Drug-Resistant Cell Line

This guide outlines the process of generating a resistant cell line through the common method of gradual drug induction.

Objective: To create a stable cell line with acquired resistance to a specific amine derivative.

Workflow:

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Gradual Drug Escalation cluster_2 Phase 3: Stabilization and Characterization cluster_3 Phase 4: Banking start Start with parental cell line ic50 Determine IC50 of the parental cell line start->ic50 culture Culture cells in media with drug at IC20 ic50->culture increase_dose Gradually increase drug concentration culture->increase_dose monitor Monitor cell viability and morphology increase_dose->monitor passage Passage surviving cells monitor->passage passage->increase_dose stable_culture Culture at a stable, high drug concentration passage->stable_culture new_ic50 Determine IC50 of the resistant line stable_culture->new_ic50 validate Validate resistance mechanism (e.g., qPCR, Western, efflux assay) new_ic50->validate cryo Cryopreserve validated resistant cell line validate->cryo

Caption: Workflow for developing and validating a drug-resistant cell line.

Detailed Protocol: Generating a Doxorubicin-Resistant Breast Cancer Cell Line (MCF-7/ADR)

Doxorubicin is an amine-containing anthracycline antibiotic widely used in chemotherapy.

  • Baseline IC50 Determination:

    • Seed parental MCF-7 cells in 96-well plates.

    • Treat with a range of doxorubicin concentrations (e.g., 25 nM to 6000 nM).[17]

    • After 48-72 hours, assess cell viability using an appropriate assay (e.g., MTT, SRB).

    • Calculate the IC50 value from the dose-response curve.

  • Initiating Resistance Induction:

    • Begin by culturing parental MCF-7 cells in media containing doxorubicin at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[6]

    • Maintain the cells in this concentration, changing the media every 2-3 days, until the cells resume a normal growth rate and morphology.

  • Dose Escalation:

    • Once the cells have adapted, increase the doxorubicin concentration by 1.5- to 2-fold.[16]

    • If you observe excessive cell death (>50%), reduce the concentration to the previous level and allow the cells more time to recover before attempting to increase the dose again.[6]

    • Repeat this process of gradual dose escalation. This can be a lengthy process, often taking 6-12 months.[2]

  • Stabilization and Validation:

    • Once the cells can tolerate a significantly higher concentration of doxorubicin (e.g., 10-fold the parental IC50), maintain them at this concentration for several passages to ensure stability.

    • Determine the new IC50 of the resistant cell line (MCF-7/ADR) and compare it to the parental line.

    • Characterize the resistance mechanism. For doxorubicin, a common mechanism is the overexpression of P-gp.

      • qPCR: Measure the relative mRNA expression of the ABCB1 gene.

      • Western Blot: Detect the protein levels of P-gp (MDR1).

      • Rhodamine 123 Efflux Assay: Functionally confirm increased P-gp activity.

  • Cryopreservation:

    • Freeze multiple vials of the validated resistant cell line at a low passage number.

Guide 2: Investigating the Mechanism of Resistance

Once you have a resistant cell line, the next step is to understand why it's resistant.

Common Resistance Mechanisms to Amine Derivatives and How to Investigate Them:

Mechanism of ResistanceKey Amine Derivative ExamplesSuggested Investigative Experiments
Target Gene Mutation EGFR TKIs (e.g., Gefitinib, Erlotinib)[6]Sanger or next-generation sequencing of the target gene (e.g., EGFR) to identify known resistance mutations (e.g., T790M).[7]
Increased Drug Efflux Doxorubicin, Paclitaxel, many kinase inhibitors[18]qPCR for ABCB1 (MDR1) and ABCG2 (BCRP) mRNA. Western blot for P-gp and BCRP protein. Rhodamine 123 or DiOC2(3) efflux assay.
Bypass Pathway Activation EGFR/HER2 inhibitors, BRAF inhibitors[4]Phospho-protein arrays to screen for activated kinases. Western blotting for key signaling proteins in alternative pathways (e.g., p-MET, p-AXL).
Metabolic Reprogramming Various chemotherapeutics and targeted agents[8][9]Seahorse XF analysis to measure cellular respiration and glycolysis. Metabolomic profiling to identify changes in key metabolites.

Visualizing Resistance Pathways:

G cluster_0 Mechanisms of Resistance to Amine-Containing Kinase Inhibitors cluster_1 Cellular Outcomes Drug Amine Derivative (e.g., EGFR TKI) Target Target Kinase (e.g., EGFR) Drug->Target Inhibition Efflux Drug Efflux Pump (e.g., P-gp) Bypass Bypass Pathway (e.g., c-Met) Metabolism Metabolic Reprogramming Proliferation Cell Proliferation Target->Proliferation Blocks Survival Cell Survival Target->Survival Blocks Efflux->Drug Expels Drug Bypass->Proliferation Activates Bypass->Survival Activates Metabolism->Survival Promotes Resistance Drug Resistance Proliferation->Resistance Survival->Resistance

Caption: Common mechanisms of resistance to amine-containing kinase inhibitors.

Guide 3: Strategies to Overcome Resistance

If you've confirmed resistance, there are several strategies you can employ to overcome it in your experimental system.

1. Combination Therapy:

The principle behind combination therapy is to target multiple nodes in a cancer cell's survival network simultaneously, reducing the likelihood of resistance.[19][20]

  • Vertical Inhibition: Inhibit the same pathway at different points. For example, combining a BRAF inhibitor with a MEK inhibitor in BRAF-mutant melanoma.

  • Horizontal Inhibition: Inhibit two different, parallel pathways. For example, co-administering an EGFR inhibitor with a c-Met inhibitor.

  • Inhibiting the Resistance Mechanism: Combine the primary drug with an inhibitor of the resistance mechanism. For example, using a P-gp inhibitor (like verapamil, though clinical use is limited by toxicity) alongside a P-gp substrate drug.

2. Re-sensitization Strategies:

In some cases, resistance can be reversed.

  • Drug Holiday: Removing the drug from the culture medium for a period can sometimes restore sensitivity, although this is often temporary.

  • Epigenetic Modulators: Drugs that alter the epigenetic landscape (e.g., histone deacetylase inhibitors) can sometimes re-sensitize cells to the original therapy.

Example Experimental Design for Combination Therapy:

  • Determine the IC50 of Drug A (your primary amine derivative) and Drug B (the combination partner) individually in both your sensitive and resistant cell lines.

  • Use a checkerboard assay to test a matrix of concentrations of both drugs.

  • Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

  • Validate synergistic combinations by assessing their effects on downstream signaling pathways (e.g., by Western blot) and on long-term cell viability (e.g., by clonogenic assay).

Key Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay for P-gp Function

Principle: Rhodamine 123 is a fluorescent substrate for P-gp. Cells with high P-gp activity will pump out the dye, resulting in low intracellular fluorescence. Inhibition of P-gp will lead to dye accumulation and higher fluorescence.[14]

Materials:

  • Parental and resistant cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (P-gp inhibitor, positive control)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed parental and resistant cells in a 96-well black-walled plate and allow them to adhere overnight.

  • Pre-treat the cells with your test compound or Verapamil (e.g., 50 µM) for 30-60 minutes at 37°C. Include a vehicle control (DMSO).

  • Add Rhodamine 123 to a final concentration of 1-5 µM to all wells.[14]

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Gently wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Add fresh PBS or culture medium to the wells.

  • Measure the intracellular fluorescence using a plate reader (e.g., 485 nm excitation / 528 nm emission) or by flow cytometry.

Protocol 2: Western Blot for P-glycoprotein (MDR1) Expression

Principle: This protocol allows for the semi-quantitative detection of the P-gp protein in cell lysates.

Materials:

  • Cell lysates from parental and resistant cells

  • Primary antibody against P-gp/MDR1/ABCB1

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., GAPDH, β-actin)

  • Chemiluminescence substrate

Procedure:

  • Prepare total cell lysates from parental and resistant cell lines using a suitable lysis buffer (e.g., RIPA buffer).

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-MDR1 antibody overnight at 4°C.[21]

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

References

  • Lin, Y., Wang, X., & Jin, H. (2014). EGFR-TKI resistance in NSCLC patients: mechanisms and strategies. American Journal of Cancer Research, 4(5), 411–435.
  • Rosell, R., Bivona, T. G., & Karachaliou, N. (2013). Mechanisms of resistance to EGFR-targeted drugs: lung cancer. Annals of Oncology, 24 Suppl 6, vi56-65.
  • Osborne, C. K., & Schiff, R. (2011). Mechanisms of tamoxifen resistance. Breast Cancer Research, 13(2), 206.
  • Ricciuti, B. (2022, October 6). Mechanisms of resistance to KRAS G12C inhibitors. YouTube. Retrieved from [Link]

  • Dau, T. H., & Holohan, C. (2019). MECHANISMS OF TAMOXIFEN RESISTANCE IN THE TREATMENT OF ADVANCED BREAST CANCER. ACTA MEDICA MARTINIANA, 19(2), 85-91.
  • Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2010). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Current Medicinal Chemistry, 17(26), 2840–2861.
  • Liau, B. B., & Lauffenburger, D. A. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. Trends in Chemistry, 2(10), 929–941.
  • BSAVA Library. (n.d.). Sedation protocol for dogs with the ABCB1 gene. Retrieved from [Link]

  • KEGG. (2025, December 17). KEGG PATHWAY Database. Retrieved from [Link]

  • ResearchGate. (2020, December 4). How to induce doxorubicin resistance in MCF-7 and MDA-MB-231? Retrieved from [Link]

  • Farge, T., Saland, E., de Toni, F., Aroua, N., Hosseini, M., Perry, R., ... & Sarry, J. E. (2017).
  • ResearchGate. (n.d.). Relative expression of ABCB1 gene assessed by real-time qPCR. Retrieved from [Link]

  • Lo, H. W., & Hung, M. C. (2006).
  • Ferenčíková, K., Kučerová, L., & Mikuš, P. (2017).
  • ResearchGate. (n.d.). IC50 values for different cell lines. Retrieved from [Link]

  • Tyers, M., & Wright, G. D. (2019). Combination Approaches to Combat Multi-Drug Resistant Bacteria. BioEssays, 41(2), 1800129.
  • ResearchGate. (n.d.). Western blot analysis of MDR1 expression. Retrieved from [Link]

  • Frontiers. (n.d.). Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway. Retrieved from [Link]

  • MDPI. (n.d.). Insights on Metabolic Reprogramming and Its Therapeutic Potential in Acute Leukemia. Retrieved from [Link]

  • OriGene Technologies. (n.d.). P Glycoprotein (ABCB1) Human qPCR Primer Pair (NM_000927). Retrieved from [Link]

  • ACS Publications. (n.d.). High-Speed Atomic Force Microscopy Reveals Disordered Region-Mediated Structural Plasticity of Anaplastic Lymphoma Kinase Fusion Proteins Induced by Inhibitors. Retrieved from [Link]

  • MDPI. (2023, May 26). An Improved Technique for Genotyping the ABCB1 Gene Variant of Exon 21. Retrieved from [Link]

  • MDPI. (2026, January 22). Medicinal Plants for Overcoming Drug Resistance in Cervical Cancer. Retrieved from [Link]

  • Technology Networks. (2022, April 15). New chemical reaction creates a faster, simpler way of making tertiary amines for medicines. Retrieved from [Link]

  • Frontiers. (2024, October 7). Mechanisms of tamoxifen resistance: insight from long non-coding RNAs. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Retrieved from [Link]

  • NIH. (2021, November 20). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemical Basis of Combination Therapy to Combat Antibiotic Resistance. Retrieved from [Link]

  • Biology Stack Exchange. (2015, June 25). Defining Resistance and Sensitivity Thresholds for IC50. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). Tamoxifen: Mechanisms of Resistance. Retrieved from [Link]

  • Dove Press. (2024, May 1). Acquisition of Doxorubicin Resistance Induces Breast Cancer Cell Migration and Epithelial-Mesenchymal Transition that are Reversed by Shikonin-Metformin Synergy. Retrieved from [Link]

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Validation & Comparative

A Head-to-Head In Vitro Comparison of N-Benzyl-Phenethylamine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that selecting the right tool compound is critical for meaningful and reproducible research. The N-benzyl-phenethylamine (NBOMe) class of molecules and their derivatives represent some of the most potent and selective agonists for the serotonin 2A (5-HT2A) receptor, making them invaluable for probing the receptor's function in neuroscience and drug discovery.[1][2] However, subtle structural modifications among these analogs can lead to significant differences in their pharmacological profiles.

This guide provides a head-to-head in vitro comparison of key N-benzyl-phenethylamine analogs. We move beyond simple data listing to explain the causality behind experimental choices and provide detailed, self-validating protocols to empower your research.

The Significance of the N-Benzyl Moiety

For years, N-substituted phenethylamines were considered inferior to their primary amine counterparts (the "2C-X" series), as simple N-alkylation often diminished activity.[3] The paradigm shifted with the discovery that adding an N-benzyl group, particularly one with an ortho-methoxy substituent (forming the NBOMe series), dramatically increased both binding affinity and functional potency at the 5-HT2A receptor.[2][3][4][5] This substitution allows the ligand to engage with additional residues within the receptor's binding pocket, leading to a significant jump in potency.[6]

This guide will focus on two key in vitro parameters:

  • Binding Affinity (Ki): A measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.

  • Functional Potency (EC50) and Efficacy (Emax): Potency (EC50) is the concentration of a ligand that produces 50% of the maximum possible response. Efficacy (Emax) is the maximum response a ligand can produce.

Head-to-Head Comparison: Binding Affinity

The primary target for these compounds is the 5-HT2A receptor, but affinity for related subtypes like 5-HT2C is crucial for understanding off-target effects and selectivity. The following table summarizes binding affinities (Ki, in nM) for a selection of N-benzyl-phenethylamine analogs at human 5-HT2A and 5-HT2C receptors.

Compound4-Position SubstituentN-Benzyl Substituent5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A Selectivity (vs. 5-HT2C)Reference
25H-NBOMe -H2-Methoxy3.64612.8-fold[3]
25B-NBOMe (Cimbi-36) -Br2-Methoxy1.02323-fold[3]
25I-NBOMe -I2-Methoxy0.531222.6-fold[3]
25C-NBOMe -Cl2-Methoxy1.12522.7-fold[3]
25CN-NBOH -CN2-Hydroxy1.32132100-fold[7]
Compound 1b -H2-Hydroxy1352040-fold[3]
Compound 6b -SMe2-Hydroxy1.3130100-fold[3]
Compound 8b *-Br2-Hydroxy0.291034.5-fold[3]

Note: Compounds 1b, 6b, and 8b are from a systematic study to explore structure-activity relationships.[3]

Expert Insights:

  • Effect of 4-Position: For the classic NBOMe series, increasing the size and lipophilicity of the halogen at the 4-position (Cl → Br → I) generally improves 5-HT2A binding affinity.[3][4]

  • Effect of N-Benzyl Substituent: Replacing the N-(2-methoxybenzyl) group with an N-(2-hydroxybenzyl) group (the "NBOH" series) can have a profound impact. While the affinity of compound 8b (NBOH-2C-B) is exceptionally high (Ki = 0.29 nM), the most striking effect is often on selectivity.[3] For instance, 25CN-NBOH displays an impressive 100-fold selectivity for 5-HT2A over 5-HT2C.[7]

Head-to-Head Comparison: Functional Activity

Binding to the receptor is only part of the story. Functional assays measure the cellular response triggered by that binding. The 5-HT2A receptor is a Gq/11-coupled GPCR, and its activation primarily leads to the hydrolysis of phosphoinositides, resulting in the production of inositol phosphates (IP) and a subsequent increase in intracellular calcium ([Ca2+]i).

The table below compares the functional potency (EC50, in nM) of these analogs in an inositol phosphate turnover assay, which directly measures the Gq signaling pathway.

Compound4-Position SubstituentN-Benzyl Substituent5-HT2A EC50 (nM)5-HT2C EC50 (nM)Functional Selectivity (vs. 5-HT2C)Reference
25H-NBOMe -H2-Methoxy0.442.14.8-fold[3]
25B-NBOMe (Cimbi-36) -Br2-Methoxy0.272.17.8-fold[3]
25I-NBOMe -I2-Methoxy0.494.18.4-fold[3]
25C-NBOMe -Cl2-Methoxy0.422.66.2-fold[3]
Compound 1b -H2-Hydroxy0.07430>400-fold[3]
Compound 8b -Br2-Hydroxy0.115.146-fold[3]

Note: Compounds 1b and 8b are from the same systematic study.[3]

Expert Insights:

  • Potency vs. Affinity: All listed compounds are highly potent agonists, with EC50 values in the subnanomolar range. Interestingly, there isn't always a direct correlation between the highest affinity and the highest potency.

  • The Power of the 2-Hydroxybenzyl Group: The most significant finding is the dramatic increase in functional selectivity conferred by the N-(2-hydroxybenzyl) substitution. Compound 1b is an exceptionally potent 5-HT2A agonist (EC50 = 0.074 nM) and is over 400-fold more selective for 5-HT2A over 5-HT2C in this functional assay.[3][8] This makes the NBOH series particularly valuable as tool compounds for selectively probing 5-HT2A-mediated signaling.

Mechanistic Insights: 5-HT2A Receptor Signaling

Understanding the downstream signaling cascade is essential for interpreting functional data. Activation of the 5-HT2A receptor by an N-benzyl-phenethylamine agonist initiates a well-characterized pathway.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor (GPCR) Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release (from ER) IP3->Ca Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Responses (e.g., Gene Expression, Neurotransmission) Ca->Response PKC->Response Ligand NBOMe Analog Ligand->Receptor Binds

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

Recent research has also highlighted the concept of biased agonism , where a ligand can preferentially activate one signaling pathway (e.g., G-protein coupling) over another (e.g., β-arrestin recruitment).[9] The N-benzyl-phenethylamine class has been instrumental in studying this phenomenon, suggesting that the specific conformation stabilized by the ligand dictates the downstream cellular response.[9] This is a critical consideration for advanced studies, as G-protein and arrestin pathways can lead to distinct physiological outcomes.

In Vitro Experimental Protocols

To ensure data integrity and reproducibility, standardized and well-validated protocols are paramount. Here, we provide step-by-step methodologies for key in vitro assays.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing 5-HT2A receptor start->prep plate Plate membranes in 96-well plates prep->plate add_radio Add radioligand (e.g., [³H]ketanserin) plate->add_radio add_comp Add increasing concentrations of test compound (NBOMe analog) add_radio->add_comp incubate Incubate to reach equilibrium (e.g., 60 min at 37°C) add_comp->incubate filter Rapidly filter through GF/B filters to separate bound from free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash scint Add scintillation cocktail and count radioactivity wash->scint analyze Analyze data: Plot % inhibition vs. [Compound] Calculate IC50 and Ki scint->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

Methodology:

  • Cell Culture & Membrane Preparation: Culture HEK293 cells stably expressing the human 5-HT2A receptor. Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl) to prepare crude membrane fractions. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA).

  • Addition of Ligands:

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A).

    • Add serially diluted concentrations of the unlabeled test compound (e.g., 25I-NBOMe).

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-radioactive competitor, like unlabeled ketanserin).

  • Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of the wells onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Inositol Phosphate (IP) Turnover Functional Assay

This assay quantifies the accumulation of the second messenger inositol monophosphate (IP1), a stable downstream product of Gq activation, providing a direct measure of functional agonism.[3][10]

Methodology:

  • Cell Culture: Plate tsA201 or HEK293 cells expressing the 5-HT2A receptor in 96-well plates and grow to confluence.[3]

  • Labeling (Optional, traditional method): Incubate cells with [3H]-myo-inositol overnight to incorporate the radiolabel into the cell membrane phosphoinositides.

  • Assay Initiation: Wash cells and pre-incubate them in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the breakdown of IP1, allowing it to accumulate.

  • Compound Stimulation: Add increasing concentrations of the agonist (e.g., N-benzyl-phenethylamine analog) and incubate for a set time (e.g., 30-60 minutes) at 37°C. Include a positive control (e.g., serotonin) and a vehicle control.

  • Lysis and IP Extraction: Stop the reaction by lysing the cells with an appropriate acid (e.g., perchloric acid). The inositol phosphates are then purified using anion-exchange chromatography columns.

  • Quantification:

    • Radiometric: Elute the labeled IPs and quantify using liquid scintillation counting.

    • HTRF/ELISA: Modern, non-radioactive methods use kits (e.g., HTRF-based IP-One assay) where a competitive immunoassay with fluorescence resonance energy transfer is used to quantify IP1 accumulation.

  • Data Analysis: Plot the measured signal (e.g., CPM or HTRF ratio) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion and Future Directions

The in vitro characterization of N-benzyl-phenethylamine analogs reveals a class of exceptionally potent and, in some cases, highly selective 5-HT2A receptor agonists.

  • For Potency: The classic NBOMe series (25I, 25B, 25C) are all subnanomolar agonists, making them excellent choices for general-purpose 5-HT2A activation.[3][11]

  • For Selectivity: The NBOH series, particularly analogs like 25CN-NBOH and Compound 1b, offer significantly improved functional selectivity over the 5-HT2C receptor.[3][7] This makes them superior tools for studies where isolating 5-HT2A-specific effects is paramount.

Researchers must consider that even with high selectivity, off-target effects at other receptors are possible at higher concentrations. Therefore, conducting thorough dose-response curves and including appropriate controls is essential. The potential for biased agonism also adds a layer of complexity, and future studies using assays that can distinguish between G-protein and β-arrestin pathways will be crucial for fully dissecting the pharmacology of these powerful compounds.[9]

References

  • Hansen, M., Phonekeo, K., Paine, J. S., Leth-Petersen, S., Begtrup, M., Bräuner-Osborne, H., & Kristensen, J. L. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. Available from: [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Neuropharmacology, 51(4), 849-861. Available from: [Link]

  • Wikipedia contributors. (2023). 25CN-NBOH. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. Available from: [Link]

  • Kuśmirek, J. E., & Grotthus, B. V. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Pharmacology, 11, 185. Available from: [Link]

  • Pottie, E., Poulie, C. B. M., Simon, I. A., Harpsøe, K., D'Andrea, L., Komarov, I. V., Gloriam, D. E., Jensen, A. A., Kristensen, J. L., & Stove, C. P. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2727–2742. Available from: [Link]

  • Pottie, E., & Stove, C. P. (2020). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 11(1), 4-16. Available from: [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. In Current Topics in Behavioral Neurosciences (Vol. 32, pp. 283-311). Springer, Cham. Available from: [Link]

  • Zuba, D., Sekuła, K., & Buczek, A. (2013). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Forensic Science International, 229(1-3), e34-e40. Available from: [Link]

  • Pottie, E., & Stove, C. (2021). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Drug Testing and Analysis, 13(4), 737-753. Available from: [Link]

  • Pottie, E., L. D'Andrea, I. A. Simon, A. A. Jensen, & C. P. Stove. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available from: [Link]

  • Papoutsis, I., Nikolaou, P., Stefanidou, M., Spiliopoulou, C., & Athanaselis, S. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. International Journal of Neuropsychopharmacology, 18(7), pyv014. Available from: [Link]

  • ResearchGate. (2015). (PDF) Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and other dimethoxyphenyl-N-[(2-methoxyphenyl) methyl]ethanamine derivatives on blotter paper. Available from: [Link]

  • DEA Diversion Control Division. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe (Street Names: N-bomb, Smile). Available from: [Link]

  • ResearchGate. (2015). (PDF) NBOMe: New potent hallucinogens-pharmacology, analytical methods, toxicities, fatalities: A review. Available from: [Link]

  • Wieczorek, M., & Kaczor, A. A. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. Available from: [Link]

  • Wikipedia contributors. (2023). 25C-NBOMe. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Available from: [Link]

  • Wikipedia contributors. (2023). 25B-NBOMe. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Pytliak, M., & Vargov, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Institute of Experimental Pharmacology, Slovak Academy of Sciences. Available from: [Link]

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A Researcher's Guide to the In Vitro Characterization of Novel Sigma Receptor Ligands: A Comparative Analysis of [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the dynamic landscape of drug discovery, the exploration of novel chemical entities with the potential to modulate key biological targets is paramount. This guide provides a comprehensive framework for the in vitro characterization of a novel compound, [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine. Due to the limited publicly available data on this specific molecule, we will approach this guide as a prospective study, outlining the essential experiments to determine its biological activity and benchmark its performance against established sigma receptor ligands. The structural motifs within this compound, specifically the phenethylamine and benzylamine moieties, suggest a potential interaction with sigma receptors, which are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[1][2] This guide will therefore focus on a series of in vitro assays designed to elucidate its affinity and selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, alongside an assessment of its potential cytotoxic effects.

Comparative Framework: Benchmarking Against Known Standards

To provide a meaningful context for the experimental data generated for our target compound, it is crucial to select appropriate reference compounds. For this guide, we will compare the hypothetical performance of this compound with the following well-characterized sigma receptor ligands:

  • (+)-Pentazocine: A high-affinity and selective σ₁ receptor agonist.[3][4]

  • Haloperidol: A well-known antipsychotic with high affinity for both σ₁ and σ₂ receptors, as well as dopamine D₂ receptors.[4]

  • DTG (1,3-di-o-tolylguanidine): A non-selective sigma receptor ligand with high affinity for both σ₁ and σ₂ subtypes.[5]

These compounds represent a spectrum of affinities and selectivities, providing a robust basis for comparison.

Experimental Protocols: A Step-by-Step Guide to In Vitro Characterization

The following protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and scientific rigor.

Sigma Receptor Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[3] These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the σ₁ and σ₂ receptors.

Materials:

  • Membrane preparations from cells expressing human σ₁ or σ₂ receptors (e.g., HEK-293 cells). Guinea pig liver membranes can also be a good source for σ₁ receptors.[3]

  • Radioligands: -Pentazocine for σ₁ receptors and [³H]-DTG for σ₂ receptors.[5]

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Reference Compounds: (+)-Pentazocine, Haloperidol, DTG.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific binding control: Haloperidol (10 µM).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Experimental Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection Membrane Receptor Membranes Incubate Incubate at RT (e.g., 120 min) Membrane->Incubate Radioligand [³H]-Radioligand Radioligand->Incubate Compound Test/Reference Compound Compound->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash to remove unbound ligand Filter->Wash Scintillation Add Scintillation Cocktail Wash->Scintillation Count Liquid Scintillation Counting (CPM) Scintillation->Count

Caption: Workflow for the radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Reaction Mixtures: In a 96-well plate, combine the assay buffer, cell membranes, and varying concentrations of the test compound or reference compounds.

  • Addition of Radioligand: Add the radioligand (-Pentazocine for σ₁ or [³H]-DTG for σ₂) at a concentration close to its dissociation constant (Kd). To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability Assay (XTT)

It is essential to assess the potential cytotoxicity of a novel compound to distinguish between a specific pharmacological effect and a general toxic one. The XTT assay is a colorimetric assay that measures the metabolic activity of viable cells.[6]

Objective: To determine the cytotoxic effect of this compound on a relevant cell line (e.g., a cancer cell line known to express sigma receptors, such as HeLa or MCF-7).[6][7]

Materials:

  • Selected cell line (e.g., HeLa).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compound: this compound.

  • Positive Control for cytotoxicity (e.g., Doxorubicin).

  • XTT labeling reagent and electron-coupling reagent.

  • 96-well microplates.

  • Microplate reader.

Experimental Workflow Diagram:

XTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay XTT Assay cluster_readout Readout Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of test compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_XTT Add XTT reagent Incubate_48h->Add_XTT Incubate_4h Incubate for 4h Add_XTT->Incubate_4h Measure_Absorbance Measure absorbance at 450 nm Incubate_4h->Measure_Absorbance

Caption: Workflow for the XTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • XTT Reagent Addition: After the incubation period, add the XTT labeling mixture (XTT reagent and electron-coupling reagent) to each well.

  • Incubation: Incubate the plate for a further 2-4 hours. During this time, metabolically active (viable) cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan dye.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability).

Hypothetical Data Presentation and Interpretation

The following tables present hypothetical data for our target compound, this compound (designated as "Compound X"), in comparison to the reference ligands.

Table 1: Comparative Binding Affinities (Ki) for Sigma Receptors

Compoundσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₂ Ki / σ₁ Ki)
Compound X 15.2350.823.1
(+)-Pentazocine5.81250215.5
Haloperidol3.14.51.5
DTG10.58.20.8

Interpretation of Hypothetical Data:

Based on this hypothetical data, "Compound X" exhibits a high affinity for the σ₁ receptor and a moderate affinity for the σ₂ receptor, with a 23-fold selectivity for the σ₁ subtype. This profile suggests that "Compound X" is a potent and selective σ₁ receptor ligand, more selective than Haloperidol and DTG, but less so than (+)-Pentazocine.

Table 2: Comparative Cytotoxicity (IC₅₀) in HeLa Cells

CompoundIC₅₀ (µM)
Compound X > 50
(+)-Pentazocine> 50
Haloperidol12.5
Doxorubicin (Positive Control)0.8

Interpretation of Hypothetical Data:

The hypothetical cytotoxicity data indicates that "Compound X" does not exhibit significant cytotoxicity in HeLa cells at concentrations up to 50 µM. This is a favorable characteristic, suggesting that its effects at the sigma receptor are not due to general cellular toxicity.

Sigma Receptor Signaling Pathway

The precise signaling mechanisms of sigma receptors are complex and not fully elucidated. However, they are known to modulate various downstream effectors, including ion channels and other signaling proteins.

Sigma_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sigma1 σ₁ Receptor Ion_Channel Ion Channel (e.g., K+, Ca2+) Sigma1->Ion_Channel Modulates GPCR GPCR Sigma1->GPCR Modulates Signaling_Proteins Signaling Proteins (e.g., PKC) Ion_Channel->Signaling_Proteins Activates/ Inhibits GPCR->Signaling_Proteins Activates/ Inhibits Cellular_Response Cellular Response (e.g., Neurite outgrowth, Cell survival) Signaling_Proteins->Cellular_Response Leads to Ligand Sigma Ligand Ligand->Sigma1 Binds

Caption: Simplified overview of potential sigma-1 receptor signaling.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the initial in vitro characterization of a novel compound, this compound. By employing standardized radioligand binding assays and cell viability assays, and by comparing the results to well-established reference compounds, researchers can gain valuable insights into the compound's potency, selectivity, and potential for cytotoxicity.

The hypothetical data presented herein suggests that "this compound" could be a promising selective σ₁ receptor ligand with low cytotoxicity. Should real experimental data corroborate this profile, further in vitro and in vivo studies would be warranted to explore its functional activity (agonist vs. antagonist) and its therapeutic potential in relevant disease models.

References

  • PubChem. Benzyl[(4-methoxyphenyl)methyl]amine. National Center for Biotechnology Information. [Link]

  • PubChem. Benzyl[2-(4-methoxyphenyl)ethyl]amine. National Center for Biotechnology Information. [Link]

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca²⁺ signaling and cell survival. Cell, 131(3), 596-610. The provided search result is a general methods paper on sigma receptor binding assays and does not contain this specific citation. However, it provides the necessary background and protocols for such assays. A more general citation from the search results is: Matsumoto, R. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.33.1-1.33.17. [Link]

  • Özdemir, Z., et al. (2018). Synthesis, Experimental and Theoretical Analysis, and Antiproliferative Activity of 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate. ResearchGate. [Link]

  • D'Annessa, I., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. [Link]

  • Google Patents. Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • Kim, J., et al. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)- N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography⁻Mass Spectrometry. PubMed. [Link]

  • Al-Ghanim, A. M., & Mishina, E. V. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Devadiga, P., et al. (2020). ethyl-4-(dimethylamino)-2-(4-methoxyphenyl) propanote as anxiolytic, anti-inflammatory and anti-bacterial agent. ResearchGate. [Link]

  • Giles, J. R., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]

  • Pinter, A., et al. (2022). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]

  • Al-Hijazeen, M., et al. (2021). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. PubMed Central. [Link]

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A Comprehensive Guide to the Inter-laboratory Validation of [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine Assay Results

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory validation of an assay for the novel compound, [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine. The principles and methodologies detailed herein are grounded in established regulatory guidelines and best practices to ensure the generation of robust, reliable, and transferable analytical data critical for drug development and quality control.

The Imperative of Inter-laboratory Validation

In the pharmaceutical industry, the ability to consistently and accurately measure the concentration of an active pharmaceutical ingredient (API) is paramount. An analytical method, even after rigorous in-house validation, must demonstrate its transferability and reproducibility across different laboratories. This process, known as inter-laboratory validation or method transfer, is a critical step to ensure that the analytical procedure is robust and suitable for its intended purpose.[1][2] Inter-laboratory validation provides confidence that different laboratories, with their inherent variabilities in equipment, reagents, and analysts, can produce equivalent and reliable results.[3][4]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] This guide will focus on a comparative study design, a common approach where two or more laboratories test identical samples, and the results are compared against predefined acceptance criteria.[5]

Designing a Robust Inter-laboratory Validation Study

A successful inter-laboratory validation hinges on a meticulously planned study protocol.[6] This protocol should be a collaborative effort between the transferring (originating) and receiving laboratories and must be approved by all parties before the commencement of any experimental work.[7]

Key Elements of the Study Protocol:

  • Clear Objectives and Scope: The protocol must explicitly state the purpose of the study, which is to demonstrate the reproducibility of the analytical method for this compound in the receiving laboratories.

  • Selection of Participating Laboratories: To obtain a representative assessment of reproducibility, it is advisable to include laboratories with varying levels of experience and equipment.[8] A minimum of three laboratories is generally recommended for a meaningful inter-laboratory study.

  • Validation Parameters: The study will focus on key validation parameters that are most likely to be affected by the transfer process. Based on the International Council for Harmonisation (ICH) guidelines, these include:

    • Accuracy: The closeness of test results to the true value.

    • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

    • Reproducibility: The precision between the measurement results obtained at different laboratories.[9]

    • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[10]

  • Standardized Materials and Methods: To minimize variability, all participating laboratories should use the same lot of reference standard for this compound, the same critical reagents, and identical columns for chromatography.[7] The analytical method protocol should be detailed and unambiguous.

  • Sample Plan: A well-defined set of samples, including validation standards and quality control (QC) samples at different concentration levels, should be prepared by the transferring laboratory and distributed to all participating sites.

  • Acceptance Criteria: Pre-defined acceptance criteria for each validation parameter must be established and agreed upon by all parties. These criteria should be scientifically sound and based on the intended use of the analytical method.

  • Data Analysis and Reporting: The protocol should specify the statistical methods that will be used to analyze the data and the format for the final report.[11]

The following diagram illustrates the key stages of the inter-laboratory validation process.

Inter-laboratory Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Protocol_Development Develop & Approve Validation Protocol Lab_Selection Select Participating Laboratories Protocol_Development->Lab_Selection Material_Prep Prepare & Distribute Standardized Materials Lab_Selection->Material_Prep Lab_A Laboratory A Analysis Material_Prep->Lab_A Lab_B Laboratory B Analysis Material_Prep->Lab_B Lab_C Laboratory C Analysis Material_Prep->Lab_C Data_Collection Collect & Collate Data Lab_A->Data_Collection Lab_B->Data_Collection Lab_C->Data_Collection Statistical_Analysis Statistical Analysis (Accuracy, Precision, Reproducibility) Data_Collection->Statistical_Analysis Final_Report Generate Final Validation Report Statistical_Analysis->Final_Report Validation Parameters Logic Method_Performance Overall Method Performance Accuracy Accuracy Method_Performance->Accuracy Precision Precision Method_Performance->Precision Reproducibility Reproducibility Method_Performance->Reproducibility Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine
Reactant of Route 2
Reactant of Route 2
[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine

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